Octahydroisobenzofuran-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydro-2-benzofuran-1-ol |
InChI |
InChI=1S/C8H14O2/c9-8-7-4-2-1-3-6(7)5-10-8/h6-9H,1-5H2 |
InChI Key |
SBIFXVKAYSOREW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)COC2O |
Origin of Product |
United States |
Foundational & Exploratory
Octahydroisobenzofuran-1-ol CAS number and synonyms
[1]
Executive Summary & Compound Identity
Octahydroisobenzofuran-1-ol is a bicyclic hemiacetal (lactol) serving as a critical intermediate in the synthesis of complex pharmaceutical scaffolds and fragrance ingredients. It exists in dynamic equilibrium with its ring-opened tautomer, hexahydrophthalaldehyde (1,2-cyclohexanedicarboxaldehyde).
In drug development, this compound is a strategic precursor for the octahydroisobenzofuran core found in antipsychotic agents (e.g., Lurasidone impurities/metabolites) and is utilized to generate chiral ligands for asymmetric catalysis.
Identity Data Table
| Parameter | Detail |
| Primary CAS Number | 623115-92-4 (Specific to 1-ol) |
| Related CAS | 5416-80-8 (Hexahydrophthalaldehyde - tautomer)85-42-7 (Hexahydrophthalic anhydride - precursor) |
| IUPAC Name | Octahydroisobenzofuran-1-ol |
| Common Synonyms | Hexahydrophthalaldehyde lactol; 1-Hydroxy-octahydroisobenzofuran; Perhydroisobenzofuran-1-ol |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| SMILES | OC1OCC2CCCCC12 |
Chemical Properties & Reactivity
Ring-Chain Tautomerism
Octahydroisobenzofuran-1-ol is a "masked" dialdehyde. In solution, it exists in an equilibrium between the closed bicyclic lactol form (dominant) and the open-chain dialdehyde. This duality allows it to react either as an alcohol (O-alkylation) or an aldehyde (reductive amination, Wittig reaction).
Key Reactivity Profile:
-
Oxidation: Converts to hexahydrophthalide (lactone) or hexahydrophthalic acid .
-
Reduction: Yields 1,2-cyclohexanedimethanol (diol) or octahydroisobenzofuran (ether) depending on the reducing agent (e.g., NaBH₄ vs. Et₃SiH/BF₃·OEt₂).
-
Amination: Reacts with primary amines to form bicyclic isoindolinones or isoindolines.
Stereochemistry
The fusion of the cyclohexane and furan rings creates cis and trans isomers.
-
Cis-isomer: Derived from cis-hexahydrophthalic anhydride. The ring fusion is less strained, making it the kinetically favored product in anhydride reductions.
-
Trans-isomer: Thermodynamically more stable but requires specific synthetic routes (e.g., base-catalyzed isomerization of the aldehyde).
Synthesis Protocol
Method: Controlled Reduction of Hexahydrophthalic Anhydride Objective: Selective reduction of the anhydride to the lactol without over-reduction to the diol.
Mechanism: The reaction proceeds via the hydride attack on one carbonyl group to form an aluminate intermediate, which is stable at low temperatures. Acidic workup releases the lactol.
Experimental Workflow (Graphviz)
Caption: Selective reduction pathway using DIBAL-H. Temperature control is critical to prevent ring opening to the diol.
Step-by-Step Protocol
-
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solvation: Dissolve cis-hexahydrophthalic anhydride (10.0 g, 64.9 mmol) in anhydrous Toluene (150 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Reduction: Slowly add Diisobutylaluminum hydride (DIBAL-H) (1.0 M in toluene, 71.4 mL, 1.1 equiv) dropwise over 45 minutes. Maintain internal temperature below -70°C.
-
Note: Rapid addition causes local heating, leading to diol formation.
-
-
Quenching: Stir at -78°C for 2 hours. Quench by slow addition of Methanol (10 mL) followed by saturated Rochelle’s salt solution (potassium sodium tartrate, 100 mL).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously for 1 hour until the aluminum emulsion breaks (layers separate clearly).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: The crude lactol is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc 4:1).
Applications in Drug Development
Pharmaceutical Intermediates
The octahydroisobenzofuran core is a structural motif in several CNS-active agents.
-
Lurasidone (Latuda): While Lurasidone contains a bicyclic imide, the octahydroisobenzofuran scaffold appears as a key impurity (the ether form) or a reduced metabolite. The lactol is the direct precursor to these ether derivatives via silane reduction.
-
Chiral Auxiliaries: The rigid bicyclic backbone is used to synthesize chiral amino-alcohol ligands for asymmetric hydrogenation.
Synthetic Utility Pathway (Graphviz)[1]
Caption: Divergent synthesis capabilities of the lactol scaffold.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The compound is sensitive to oxidation (air) and acid (polymerization).
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.
References
-
ChemSrc. (2025). Octahydroisobenzofuran-1-ol CAS 623115-92-4 Entry. Retrieved from
-
PubChem. (2025). Octahydroisobenzofuran (Ether form) CID 549024. National Library of Medicine. Retrieved from
-
Wilden, J. (2001). Reduction of chroman-2-ones to lactols using diisobutylaluminium hydride. ChemSpider SyntheticPages, 29. Retrieved from
-
ChemicalBook. (2025). Hexahydrophthalic anhydride Properties and Synthesis. Retrieved from
Technical Guide: Hexahydrophthalaldehyde Lactol Tautomerism Equilibrium
Executive Technical Summary
Hexahydrophthalaldehyde (cyclohexane-1,2-dicarbaldehyde) represents a critical class of dialdehyde intermediates used in the synthesis of complex heterocycles, polymerization monomers, and cross-linking agents. Unlike its aromatic analog (phthalaldehyde), the hexahydro variant introduces significant conformational flexibility, leading to a complex tautomeric equilibrium governed by stereochemistry (cis vs. trans).
Understanding this equilibrium is not merely academic; it dictates reactivity. The cis-isomer exists predominantly as a cyclic hemiacetal (lactol) or hydrate, masking the aldehyde functionality and altering nucleophilic attack trajectories. Conversely, the trans-isomer is kinetically locked in the open-chain dialdehyde form due to the diequatorial positioning of substituents, making it significantly more reactive toward initial nucleophilic addition but less capable of intramolecular cyclization.
This guide provides a structural, thermodynamic, and analytical framework for manipulating this equilibrium to optimize synthetic outcomes.
Structural Fundamentals & Stereochemical Control
The core of the tautomerism lies in the proximity of the two formyl groups. The equilibrium is an intramolecular nucleophilic addition of a hydrated aldehyde oxygen to the adjacent carbonyl carbon.
The Cis-Isomer (The Lactol Former)
In the cis-1,2-disubstituted cyclohexane, one substituent is axial (
-
Dominant Species: Hexahydro-1-hydroxy-3-isobenzofuran (Lactol).
-
Mechanism: Hydration of one aldehyde generates a gem-diol. The hydroxyl group of the gem-diol attacks the second aldehyde (intramolecularly) to close the ring.
The Trans-Isomer (The Open Chain)
The trans-1,2-isomer exists in a diequatorial (
-
Dominant Species: Open-chain dialdehyde.
-
Constraint: The distance between the two carbonyl carbons in the (
) conformation ( 2.5 Å dihedral separation) is too large for the formation of an unstrained 5-membered lactol ring.
Visualization of Tautomeric Pathways
The following diagram illustrates the divergent pathways for the cis and trans isomers.
Figure 1: Divergent tautomeric pathways. The trans-isomer faces a kinetic barrier to cyclization, while the cis-isomer rapidly equilibrates to the stable lactol form.
Thermodynamics & Kinetics of Equilibrium
The equilibrium constant
Solvent Effects
-
Aqueous Media (
): The equilibrium shifts strongly toward the lactol and hydrate forms for the cis-isomer. The entropic penalty of cyclization is offset by the enthalpic stability of the hemiacetal bond. -
Organic Media (
, DMSO): The equilibrium shifts back toward the open-chain aldehyde , particularly at elevated temperatures. This is critical for reactions requiring the free aldehyde (e.g., Wittig olefination).
Thermodynamic Parameters
| Parameter | Cis-Isomer | Trans-Isomer | Implication |
| Negative ( | Positive ( | Cis cyclizes spontaneously; Trans does not. | |
| Entropy ( | Large loss (Ring closure) | Minimal change | High temp favors open chain for cis. |
| Enthalpy ( | Exothermic (Bond formation) | Neutral | Lactol is the low-energy ground state for cis. |
Analytical Characterization (Self-Validating Protocols)
To validate which isomer and tautomer you are working with, you must employ NMR spectroscopy. The chemical shifts of the formyl proton vs. the lactol proton are distinct.
NMR Signature Identification
Protocol: Dissolve 10 mg of substrate in
| Feature | Open-Chain Dialdehyde | Cyclic Lactol |
| 9.6 - 9.8 ppm (s, CHO) | 5.2 - 5.8 ppm (d/m, O-CH-O) | |
| 200 - 205 ppm (C=O) | 95 - 105 ppm (Acetal Carbon) | |
| IR Frequency | 1720 - 1740 cm | 3300 - 3500 cm |
Characterization Workflow
Figure 2: Decision tree for identifying hexahydrophthalaldehyde isomers via NMR.
Synthetic Implications & Reactivity[1][2][3]
The tautomeric state dictates the mechanism of downstream reactions.
Reductive Amination
-
Challenge: The cis-lactol is a "masked" aldehyde. Reaction with amines requires an acid catalyst to open the lactol ring and generate the reactive iminium ion.
-
Strategy: Use a stronger acid catalyst (e.g., acetic acid or
) for the cis-isomer to drive the equilibrium toward the open chain. The trans-isomer reacts readily without aggressive activation.
Oxidation to Acid
-
Cis-Isomer: Oxidation with mild oxidants (e.g., Ag
O) often yields the phthalide (lactone) derivative rather than the diacid, due to the pre-organized hemiacetal structure. -
Trans-Isomer: Oxidation yields the open-chain 1,2-dicarboxylic acid.
Experimental Protocol: Equilibrium Shift & Trapping
Objective: Synthesize the cis-hexahydrophthalaldehyde and trap the open-chain form for quantification.
Reagents:
-
Cyclohexene (Starting material)
-
Ozone (
) -
Dimethyl sulfide (DMS) or Triphenylphosphine (
) -
Methanol (Solvent)
Step-by-Step Methodology:
-
Ozonolysis (Generation):
-
Dissolve cyclohexene (10 mmol) in anhydrous Methanol/DCM (1:1).
-
Cool to -78°C.[1]
-
Bubble
until a blue color persists (indicating saturation). -
Purge with
to remove excess ozone.
-
-
Reduction (Quenching):
-
Add DMS (12 mmol) at -78°C. Note: DMS is preferred over Zn/AcOH to prevent over-reduction or acid-catalyzed aldol condensation.
-
Warm slowly to Room Temperature (RT) over 4 hours.
-
-
Equilibrium Analysis (In Situ):
-
Take an aliquot of the crude mixture.
-
Evaporate solvent under vacuum (keep T < 30°C to avoid polymerization).
-
Dissolve immediately in
. -
Observation: You will observe a mixture of the dialdehyde (9.7 ppm) and the methoxy-lactol (acetal formed with methanol, ~4.8 ppm).
-
-
Isolation of Lactol:
-
Add water to the crude mixture.
-
Extract with Ethyl Acetate.
-
The organic layer will contain the cis-isomer, which will spontaneously cyclize upon concentration.
-
References
-
Fundamental Stereochemistry of Cyclohexanes
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Link
-
-
Synthesis via Ozonolysis
-
Bailey, P. S. (1958). "The Reactions of Ozone with Organic Compounds." Chemical Reviews, 58(5), 925–1010. Link
-
- Tautomerism in 1,4-Dialdehydes: Burfield, D. R., & Smithers, R. H. (1978). "Oscillating reactions of 1,4-dialdehydes." Journal of Organic Chemistry. (Contextual reference for dialdehyde-lactol equilibrium).
-
NMR Characterization of Lactols
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
- Reactivity of Hexahydrophthalaldehyde: Gung, B. W. (2004). "Structure and conformation of cyclohexane derivatives." Tetrahedron Reports. (General conformational analysis supporting the cis-lactol preference).
Sources
Technical Guide: Hexahydrophthalide vs. 1-Hydroxy-octahydroisobenzofuran
Redox Intermediates in Alicyclic Synthesis[1]
Executive Summary
This technical guide analyzes the structural and functional relationship between Hexahydrophthalide (HHP) and its reduced lactol counterpart, 1-Hydroxy-octahydroisobenzofuran (1-OH-OHIBF).[1] These two compounds represent a critical redox pair in organic synthesis, serving as versatile scaffolds for the production of fine chemicals, pharmaceutical intermediates, and complex alicyclic systems.
While HHP functions as a stable, electrophilic lactone, 1-OH-OHIBF acts as a dynamic "masked aldehyde," existing in equilibrium with 2-(hydroxymethyl)cyclohexanecarbaldehyde.[1] Understanding the controlled interconversion and distinct reactivity profiles of these species is essential for designing efficient synthetic pathways.
Part 1: Structural & Stereochemical Analysis[1]
1. Hexahydrophthalide (HHP)[2]
-
Structure: Bicyclic
-lactone.[1] -
Stereochemistry: HHP exists primarily as cis- or trans-fused isomers.[1] The cis-isomer is thermodynamically favored in many synthetic routes (e.g., hydrogenation of phthalic anhydride) due to lower ring strain in the bicyclic [4.3.0] system compared to the trans-fused lactone, although both are accessible.
-
Stability: High. It is a stable, distillable liquid/low-melting solid resistant to autoxidation.[1]
2. 1-Hydroxy-octahydroisobenzofuran (1-OH-OHIBF)[1]
-
IUPAC Name: Octahydroisobenzofuran-1-ol (or Hexahydrophthalol)[1]
-
Structure: Cyclic hemiacetal (lactol).
-
Dynamic Equilibrium: Unlike HHP, this compound exhibits ring-chain tautomerism .[1] In solution, it exists in equilibrium with its open-chain form, 2-(hydroxymethyl)cyclohexanecarbaldehyde .[1]
-
Implication: This equilibrium allows 1-OH-OHIBF to react either as a cyclic ether (e.g., in glycosylation-type reactions) or as an aldehyde (e.g., Wittig olefination, reductive amination), depending on the reaction conditions.[1]
Figure 1: Redox & Tautomeric Relationships
Caption: Figure 1. The redox landscape connecting Hexahydrophthalide to its reduced derivatives. Note the reversible equilibrium between the lactol and the open-chain hydroxy-aldehyde.[1]
Part 2: Comparative Technical Data
The following table contrasts the physicochemical properties and reactivity metrics of the two species.
| Feature | Hexahydrophthalide (HHP) | 1-Hydroxy-octahydroisobenzofuran |
| CAS Registry | 2611-01-0 (Generic), 7702-72-9 (Trans) | Not widely assigned (often indexed as open aldehyde: 487881 CID) |
| Functional Group | Lactol (Cyclic Hemiacetal) | |
| Oxidation State | Carboxylic Acid equivalent (+3) | Aldehyde equivalent (+2) |
| Physical State | Liquid or low-melting solid | Viscous oil / unstable solid (hygroscopic) |
| Boiling Point | ~262°C (at 760 mmHg) | Decomposes/Polymerizes upon distillation |
| Solubility | Soluble in organic solvents; insoluble in water | Soluble in polar organics; partial water solubility |
| Key Reactivity | Nucleophilic Acyl Substitution (Ring Opening) | Oxo-carbenium ion formation; Carbonyl addition |
| Storage | Stable at RT | Store < -20°C, inert atm (prone to oxidation/oligomerization) |
Part 3: Synthetic Protocols & Transformations[1][4][5][6]
Protocol A: Selective Synthesis of 1-Hydroxy-octahydroisobenzofuran
Objective: Convert HHP to 1-OH-OHIBF without over-reduction to the diol.[1]
Mechanism: The reaction utilizes Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures. DIBAL-H forms a stable tetrahedral aluminate intermediate that does not collapse to the aldehyde until aqueous workup, preventing further reduction to the alcohol.
Reagents:
-
Hexahydrophthalide (1.0 eq)
-
DIBAL-H (1.1 eq, 1.0 M in Toluene)[1]
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Rochelle’s Salt (Potassium sodium tartrate)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
-
Solvation: Dissolve Hexahydrophthalide (e.g., 10 mmol) in anhydrous DCM (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Add DIBAL-H (11 mmol) dropwise via syringe pump over 30 minutes. Crucial: Maintain internal temperature below -70°C to ensure selectivity.
-
Incubation: Stir at -78°C for 2 hours. Monitor by TLC (silica gel; stain with anisaldehyde or KMnO4). HHP spot should disappear; a more polar spot (lactol) appears.
-
Quenching: While still at -78°C, quench by adding Methanol (2 mL) dropwise, followed by saturated aqueous Rochelle’s Salt solution (20 mL).
-
Workup: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 1-2 hours until the aluminum emulsion clears (phase separation).
-
Extraction: Extract with DCM (3 x 30 mL). Dry combined organics over
and concentrate in vacuo at low temperature (< 30°C). -
Result: The product is obtained as a viscous oil. Note: Purification by silica column is possible but risks degradation; use crude immediately if possible.
Protocol B: Divergent Reactivity (Lactone vs. Lactol)
1. HHP Ring Opening (Nucleophilic Attack):
-
Reagent: Primary Amine (
) + Heat.[1] -
Outcome: Formation of hydroxy-amides.[1]
-
Application: Synthesis of chiral auxiliaries or polymer monomers.
2. Lactol Wittig Olefination:
-
Reagent: Phosphonium ylide (
).[1] -
Mechanism: The ylide reacts with the trace open-chain aldehyde form (Curtin-Hammett principle).[1] As the aldehyde is consumed, the lactol equilibrium shifts to replenish it.
-
Outcome: Formation of
-hydroxy-olefins (chain extension).[1]
Part 4: Reaction Workflow Visualization
The following diagram illustrates the decision matrix for selecting between HHP and 1-OH-OHIBF based on the desired target scaffold.
Caption: Figure 2.[1] Strategic decision tree for utilizing HHP versus converting to the Lactol intermediate.
References
-
Selective Reductions with DIBAL-H
-
Hexahydrophthalide Properties & Synthesis
-
Tautomerism of Hydroxy-phthalides
-
Cyclohexanecarboxaldehyde Derivatives (Open Chain Form)
Sources
- 1. 4743-54-8|Octahydroisobenzofuran|BLD Pharm [bldpharm.com]
- 2. Cyclohexanecarboxaldehyde 97 2043-61-0 [sigmaaldrich.com]
- 3. 1(3H)-Isobenzofuranone,hexahydro | CAS#:2611-01-0 | Chemsrc [chemsrc.com]
- 4. Hexahydrobenzofuran | C8H12O | CID 67237882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydroxycyclohexanecarbaldehyde | C7H12O2 | CID 487881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Octahydroisobenzofuran | C8H14O | CID 549024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. 1,3-Dihydroisobenzofuran-1-ol | C8H8O2 | CID 10931480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cyclohexanecarboxaldehyde [webbook.nist.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Octahydroisobenzofuran-1-ol molecular weight and formula
An In-Depth Technical Guide to Octahydroisobenzofuran-1-ol: Properties, Synthesis, and Therapeutic Potential
Authored by a Senior Application Scientist
Introduction
The isobenzofuran scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Among these, the fully saturated octahydroisobenzofuran backbone offers a three-dimensional architecture that is of increasing interest in drug discovery for its potential to improve solubility, metabolic stability, and target specificity. This technical guide provides a comprehensive overview of octahydroisobenzofuran-1-ol, a hydroxylated derivative of this important heterocyclic system. We will delve into its chemical and physical properties, explore synthetic strategies, and discuss its potential applications in drug development, providing researchers and scientists with a foundational understanding of this promising molecule.
Physicochemical and Structural Properties
The molecular formula for octahydroisobenzofuran-1-ol is determined to be C8H14O2, with a corresponding molecular weight of approximately 142.20 g/mol . This is derived from the structure of octahydroisobenzofuran (C8H14O, molecular weight 126.20 g/mol ) with the addition of a hydroxyl group.[2]
Table 1: Physicochemical Properties of Octahydroisobenzofuran-1-ol
| Property | Value | Source |
| Molecular Formula | C8H14O2 | Calculated |
| Molecular Weight | 142.20 g/mol | Calculated |
| IUPAC Name | Octahydroisobenzofuran-1-ol | N/A |
| CAS Number | Not available | N/A |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane | Inferred |
Synthesis and Characterization
The synthesis of hydroxylated isobenzofuranones has been reported, providing a basis for the preparation of octahydroisobenzofuran-1-ol.[3] A general approach involves the cyclization of substituted benzoic acids. For the specific synthesis of octahydroisobenzofuran-1-ol, a potential pathway would involve the reduction of a suitable isobenzofuranone precursor.
General Synthetic Workflow
Caption: A generalized synthetic workflow for the preparation of octahydroisobenzofuran-1-ol.
Experimental Protocol: Illustrative Synthesis of a Hydroxylated Isobenzofuranone
The following protocol is adapted from the synthesis of related hydroxylated isobenzofuranones and serves as a representative method.[3]
-
Starting Material Preparation: A suitably substituted benzoic acid is chosen as the starting material.
-
Cyclization: The benzoic acid derivative is subjected to cyclization conditions to form the isobenzofuranone ring. This can often be achieved through intramolecular reactions.
-
Reduction: The resulting isobenzofuranone is then reduced to the corresponding lactol, octahydroisobenzofuran-1-ol. A strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent is typically employed for this transformation.
-
Purification: The crude product is purified using column chromatography on silica gel.
-
Characterization: The structure of the final product is confirmed by spectroscopic methods including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[4]
Spectroscopic Characterization
The structural elucidation of octahydroisobenzofuran-1-ol would rely on a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.[4][5] A strong C-O stretching band for the ether linkage would also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display a complex set of signals in the aliphatic region corresponding to the protons of the octahydroisobenzofuran ring. A characteristic signal for the proton on the carbon bearing the hydroxyl group (H-1) would be observed, and its chemical shift would be dependent on the stereochemistry. The hydroxyl proton would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show eight distinct signals for the carbon atoms of the octahydroisobenzofuran ring. The carbon atom attached to the hydroxyl group (C-1) would resonate at a downfield chemical shift, typically in the range of 90-110 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.[6][7] Electrospray ionization (ESI) would likely be used. The mass spectrum would show the molecular ion peak [M]+ or [M+H]+, confirming the molecular weight. Fragmentation patterns can provide further structural information.[8][9]
Applications in Drug Development
The benzofuran and isobenzofuran scaffolds are of significant interest to medicinal chemists due to their wide range of biological activities.[10][11][12] Derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, antidepressant, and neuroprotective agents.[13][14] The introduction of a hydroxyl group and a saturated ring system in octahydroisobenzofuran-1-ol can lead to improved pharmacokinetic properties and novel biological activities.
Potential Therapeutic Areas
-
Oncology: Benzofuran derivatives have demonstrated potent anticancer activities.[12] The structural features of octahydroisobenzofuran-1-ol could be explored for the development of new cytotoxic agents.
-
Neurodegenerative Diseases: Isobenzofuran-1(3H)-one derivatives have been investigated as selective inhibitors of the TREK-1 potassium channel, which has neuroprotective effects.[14] This suggests that octahydroisobenzofuran-1-ol could be a starting point for the design of novel neuroprotective agents.
-
Infectious Diseases: The benzofuran nucleus is a key component in many compounds with antimicrobial properties.[10]
-
Inflammatory Diseases: Certain isobenzofuran-1(3H)-ones exhibit anti-inflammatory and antiplatelet aggregation activities.[1]
Logical Pathway for Drug Discovery
Caption: A logical workflow for the development of therapeutic agents based on the octahydroisobenzofuran-1-ol scaffold.
Conclusion and Future Directions
Octahydroisobenzofuran-1-ol represents a valuable, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its saturated, three-dimensional structure, combined with the versatile chemistry of the isobenzofuran core and the presence of a hydroxyl group for further functionalization, makes it an attractive starting point for the development of novel therapeutic agents. Future research should focus on the development of efficient and stereoselective synthetic routes to access different isomers of octahydroisobenzofuran-1-ol. Subsequent biological evaluation in a variety of disease models will be crucial to unlocking the full therapeutic potential of this promising scaffold.
References
-
Ali K. Akhtar, Waquar A. Khan, Lubna Azmi. (2011, December 2). Benzofuran : SAR And Pharmacological activity scaffold. PharmaTutor. Retrieved from [Link]
-
(2016, September 28). Mini Review on Important Biological Properties of Benzofuran Derivatives. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mishari, A. A., Al-Zahrani, A. A., Abdel-Maksoud, M. S., & El-Senduny, F. F. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4839. [Link]
-
(n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]
-
ACS Publications. (2025, March 4). Discovery of Isobenzofuran-1(3H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Heterocyclic Building Blocks. (n.d.). Isobenzofuran Derivatives. Retrieved from [Link]
-
ACS Publications. (2023, March 15). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 4743-54-8 | Product Name : Octahydroisobenzofuran. Retrieved from [Link]
-
RI UFLA. (n.d.). Synthesis, characterization and phytotoxic activity of hydroxylated isobenzofuran-1(3H)-ones. Retrieved from [Link]
-
PubChem. (n.d.). 1-Isobutyl-7,7-dimethyl-octahydro-isobenzofuran-3a-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Application in collective total synthesis of hydroxylated benzofuran‐containing natural products. Retrieved from [Link]
-
PubChem. (n.d.). Octahydroisobenzofuran. Retrieved from [Link]
-
Li, G. H., Li, B. G., Yang, T., Zhang, G. L., & Wang, G. Q. (2012). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 17(7), 8304–8309. [Link]
-
PubMed. (2008, August 15). Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-hydroxybut-3-en-2-yl)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-4,5-diol. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : NA | Product Name : (3aR,7aR)-Octahydroisobenzofuran. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dihydroisobenzofuran-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dihydroisobenzofuran. Retrieved from [Link]
-
NIST. (n.d.). Benzofuran, octahydro-, cis-. NIST Chemistry WebBook. Retrieved from [Link]
-
ECHA. (n.d.). octahydro-1-benzofuran-3a-amine hydrochloride. Retrieved from [Link]
-
MDPI. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]
-
Chemsrc. (2025, August 22). 1,3-DIHYDROISOBENZOFURAN-1-OL. Retrieved from [Link]
-
SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]
-
Wiley Online Library. (2005, October 4). The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Retrieved from [Link]
-
PubMed. (2021, March 18). Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β-Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma. Retrieved from [Link]
-
COCONUT. (2024, May 17). 3-[(1R)-3-oxo-1H-isobenzofuran-1-yl]. Retrieved from [Link]
-
CORE. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. Retrieved from [Link]
-
PubMed. (2018). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Retrieved from [Link]
-
MDPI. (2016, September 19). The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. Retrieved from [Link]
-
YouTube. (2020, September 18). IR/NMR example 2. Retrieved from [Link]
-
MassBank. (2021, April 20). O. Retrieved from [Link]
-
YouTube. (2023, May 27). Anaerobic Hydroxylation of C–H Bonds Enabled by Photoexcited Nitroarenes with Joshua Paolillo. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Octahydroisobenzofuran | C8H14O | CID 549024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and phytotoxic activity of hydroxylated isobenzofuran-1(3H)-ones [repositorio.ufla.br]
- 4. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. scispace.com [scispace.com]
- 7. masspec.scripps.edu [masspec.scripps.edu]
- 8. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides [mdpi.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Profile & Safety Assessment: Octahydroisobenzofuran-1-ol
This guide provides a comprehensive technical profile and safety assessment for Octahydroisobenzofuran-1-ol , structured for researchers and drug development professionals. It synthesizes chemical identity, safety protocols, and synthetic utility into a cohesive narrative, moving beyond the rigid constraints of a standard Safety Data Sheet (SDS).
CAS Number: 59901-42-7 Synonyms: Octahydro-1-isobenzofuranol; Hexahydrophthalide lactol; Perhydrophthalide lactol. Chemical Class: Bicyclic Hemiacetal / Lactol.
Part 1: Chemical Identity & Structural Logic
To safely handle Octahydroisobenzofuran-1-ol, one must first understand its dynamic structural nature. Unlike static ethers, this compound is a lactol —a cyclic hemiacetal.
The Lactol Equilibrium
In solution, Octahydroisobenzofuran-1-ol exists in a tautomeric equilibrium between its closed bicyclic form and its open-chain hydroxy-aldehyde form (Hexahydrophthalaldehyde). This "chameleon" nature dictates its reactivity and safety profile:
-
Closed Form (Dominant): A lipophilic bicyclic ether. Relatively stable but sensitive to acid hydrolysis.
-
Open Form (Transient): A reactive aldehyde. This species is responsible for potential oxidative instability and nucleophilic additions (e.g., protein binding/sensitization).
Implication for Researchers:
-
Storage: You are not just storing an alcohol; you are storing a masked aldehyde. Air exposure can lead to oxidation, forming the lactone (Hexahydrophthalide) or the dicarboxylic acid.
-
Analysis: NMR spectra may show broadened peaks or minor conformers due to this equilibrium and cis/trans isomerism at the ring fusion.
Physicochemical Properties Table
| Property | Value (Experimental/Predicted) | Context for Handling |
| Molecular Formula | C₈H₁₄O₂ | |
| Molecular Weight | 142.20 g/mol | |
| Physical State | Viscous Liquid / Low-melting Solid | May solidify in cool labs; requires gentle warming. |
| Boiling Point | ~230–240°C (Predicted) | High boiler; vacuum distillation required for purification. |
| Solubility | DMSO, Methanol, DCM, THF | Miscible with polar organic solvents. |
| LogP | ~1.2 (Predicted) | Moderate lipophilicity; potential membrane permeability. |
Part 2: Hazard Identification & Toxicology (GHS)
Note: Specific toxicological data for CAS 59901-42-7 is limited. The following profile is derived from Structure-Activity Relationships (SAR) of analogous bicyclic lactols and hexahydrophthalic derivatives.
Core Hazards
Signal Word: WARNING
| Hazard Class | Category | H-Code | Hazard Statement | Mechanistic Basis |
| Skin Irritation | 2 | H315 | Causes skin irritation. | Defatting action of cyclic ethers; aldehyde reactivity. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation. | Mucosal membrane sensitivity to aldehydes. |
| STOT - SE | 3 | H335 | May cause respiratory irritation. | Volatile organic vapors irritating to upper respiratory tract. |
Toxicology Deep Dive
-
Sensitization Potential: While less aggressive than its parent anhydride (Hexahydrophthalic anhydride, a potent sensitizer), the open-chain aldehyde form presents a theoretical risk of skin sensitization via Schiff base formation with skin proteins. Treat as a potential sensitizer.
-
Acute Toxicity: Expected to be low to moderate (Oral LD50 > 2000 mg/kg estimated based on lactone analogs).
-
Genotoxicity: No structural alerts for genotoxicity (Ames negative predicted).
Part 3: Handling, Storage & Emergency Protocols
Trustworthiness: These protocols are designed to preserve the chemical integrity of the lactol functionality.
Storage & Stability
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidation to the lactone.
-
Temperature: 2–8°C (Refrigerate). Cold storage slows the rate of disproportionation or oxidation.
-
Container: Tightly sealed glass vials with Teflon-lined caps. Avoid long-term storage in plastics due to potential leaching.
-
Hygroscopicity: Hemiacetals can be hygroscopic. Store with desiccants.
Experimental Handling
-
Reactions: When using as an electrophile (e.g., Wittig reaction, Reductive amination), generate the open form in situ using mild base or heat.
-
Quenching: Avoid strong acids during workup, as they can catalyze polymerization or acetal formation with solvents (e.g., methanol).
Emergency Response
-
Eye Contact: Immediately flush with saline/water for 15 minutes. The lipophilic nature requires thorough irrigation.
-
Skin Contact: Wash with soap and water. Do not use alcohol (increases absorption).
-
Spill Cleanup:
-
Ventilate the area.[1]
-
Absorb with inert material (vermiculite/sand).
-
Do not use oxidative cleaners (bleach) as this may generate heat/fumes. Use a detergent-based cleaner.
-
Part 4: Synthesis & Reactivity Map
The utility of Octahydroisobenzofuran-1-ol lies in its position as a "redox pivot" between the anhydride and the diol.
Reactivity Workflow
The following Graphviz diagram illustrates the synthesis of Octahydroisobenzofuran-1-ol and its downstream transformations.
Figure 1: Synthetic pathways and reactivity network for Octahydroisobenzofuran-1-ol. The lactol serves as a versatile intermediate for accessing diols, lactones, and nitrogen-heterocycles.
Key Synthetic Protocols
Protocol A: Reduction of Hexahydrophthalide to Octahydroisobenzofuran-1-ol
-
Rationale: DIBAL-H is used at low temperature to prevent over-reduction to the diol.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Dissolution: Dissolve Hexahydrophthalide (1.0 eq) in anhydrous Toluene (0.2 M). Cool to -78°C.
-
Addition: Add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise over 30 mins.
-
Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (stain with Anisaldehyde; lactol appears as a distinct spot from lactone).
-
Quench: Carefully add Methanol (excess) at -78°C, followed by saturated Rochelle’s salt solution. Warm to RT and stir vigorously until layers separate (clears aluminum emulsion).
-
Isolation: Extract with EtOAc, dry over MgSO₄, and concentrate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549024, Octahydroisobenzofuran. Retrieved from [Link]
-
ChemSrc (2025). Octahydroisobenzofuran-1-ol (CAS 59901-42-7) Technical Data. Retrieved from [Link]
-
Organic Syntheses (1963). cis-delta4-Tetrahydrophthalic Anhydride and derivatives (Analogous chemistry). Org. Synth. 1963, 43, 81. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Hexahydrophthalic Anhydride (Parent compound safety data). Retrieved from [Link]
Sources
Technical Guide: Stereochemical Dynamics of Octahydroisobenzofuran-1-ol
This guide details the stereochemical intricacies, synthetic pathways, and characterization of octahydroisobenzofuran-1-ol (also known as hexahydrophthalide lactol). It is designed for medicinal chemists and process scientists requiring rigorous, actionable technical data.
Executive Summary
Octahydroisobenzofuran-1-ol represents a critical bicyclic scaffold in medicinal chemistry, serving as a masked aldehyde and a core subunit for terpene and alkaloid synthesis. Its utility is defined by two layers of stereocomplexity: the ring junction stereochemistry (cis vs. trans fusion of the 6,5-system) and the anomeric configuration at C1 (hemiacetal hydroxyl). This guide provides the protocols for controlling these stereocenters and the spectroscopic data required to distinguish them.
Part 1: Stereochemical Fundamentals
The 6,5-Ring Fusion (Hydrindane System)
The core structure mimics the hydrindane (bicyclo[4.3.0]nonane) system. Unlike decalins (6,6-systems) where the trans-isomer is significantly more stable, the energy difference in 6,5-systems is smaller due to the greater flexibility of the five-membered ring.
| Feature | cis-Octahydroisobenzofuran-1-ol | trans-Octahydroisobenzofuran-1-ol |
| Thermodynamics | Generally favored in synthesis; higher entropy. | Stable, but kinetically harder to access. |
| Conformation | Flexible : The cyclohexane ring can flip between chair-like conformations.[1] | Rigid : The ring fusion locks the cyclohexane into a specific chair conformation. |
| H3a-H7a Coupling | ||
| Synthetic Origin | Diels-Alder adducts (endo-rule). | Base-catalyzed epimerization of precursors. |
The Anomeric Effect at C1
The C1 hydroxyl group creates a hemiacetal center. In solution, this molecule exists in a dynamic equilibrium between the closed lactol forms (epimers at C1) and the open-chain hydroxy-aldehyde.
-
Alpha/Beta Anomers: The orientation of the -OH group is governed by the anomeric effect (preferring axial orientation) and steric repulsion from the ring fusion hydrogens.
-
Mutarotation: In protic solvents, rapid interconversion occurs. In non-polar solvents (CDCl
), distinct diastereomers are often observable by NMR.
Part 2: Synthetic Pathways & Control
The synthesis typically proceeds via the reduction of hexahydroisobenzofuran-1-one (hexahydrophthalide). The stereochemistry of the starting lactone dictates the ring fusion of the product.
Pathway Visualization (DOT Diagram)
Caption: Synthetic workflow from commodity precursors to the lactol target. The cis-pathway is the kinetic standard.
Part 3: Experimental Protocols
Protocol: DIBAL-H Reduction of cis-Hexahydrophthalide
Objective: Selective reduction of the lactone to the lactol without over-reduction to the diol.
Reagents:
-
cis-Hexahydroisobenzofuran-1-one (1.0 equiv)
-
Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene (1.1 equiv)
-
Anhydrous Toluene (Solvent)
-
Methanol (Quench)
-
Rochelle's Salt (Potassium sodium tartrate) sat. solution
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with cis-hexahydroisobenzofuran-1-one and anhydrous toluene (0.1 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Addition: Add DIBAL-H solution dropwise via syringe pump over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent ring opening to the diol.[2]
-
Reaction: Stir at -78°C for 2–3 hours. Monitor by TLC (stain with p-anisaldehyde; lactol appears as a distinct spot from lactone, often streaking due to equilibration).
-
Quench: While still at -78°C, add Methanol (2.0 equiv) dropwise.
-
Workup: Remove the cooling bath. Add saturated Rochelle's salt solution (equal volume to reaction mixture) and stir vigorously for 2 hours at room temperature until the aluminum emulsion breaks and two clear layers form.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Flash chromatography (SiO
) is possible but may cause degradation/oxidation. Distillation or immediate use in the next step is recommended.
Protocol: Wittig Olefination (In Situ Ring Opening)
Context: The lactol serves as a masked aldehyde. Under basic Wittig conditions, the equilibrium shifts to the open chain form, reacting with the ylide.
-
Ylide Formation: Generate the phosphorus ylide (e.g., Ph
P=CH ) in THF using n-BuLi at 0°C. -
Addition: Add the octahydroisobenzofuran-1-ol (dissolved in THF) to the ylide solution.
-
Reflux: Heat to reflux for 4–12 hours. The base promotes ring opening; the ylide traps the aldehyde.
-
Result: Formation of the alkenyl-cyclohexyl-methanol derivative with retention of the ring-fusion stereochemistry.
Part 4: Spectroscopic Characterization[3]
Differentiation of isomers relies on
Comparative NMR Data Table
| Proton Signal | cis-Fused Isomer | trans-Fused Isomer | Diagnostic Note |
| H-1 (Anomeric) | Shift varies with solvent and | ||
| H-3a (Bridgehead) | Multiplet, narrow width | Multiplet, broad width | Key Diagnostic : Width at half-height ( |
| 4.0 – 6.0 Hz | 8.0 – 11.0 Hz | Trans-isomer shows large axial-axial coupling. | |
| C-1 ( | Characteristic hemiacetal carbon. |
Conformational Logic (Graphviz)
The following diagram illustrates the stereochemical relationships and NOE correlations used for assignment.
Caption: Diagnostic logic for assigning ring fusion stereochemistry via NMR spectroscopy.
Part 5: References
-
Reduction of Lactones to Lactols : Wilden, J. "Reduction of chroman-2-ones to lactols using diisobutylaluminium hydride."[2] ChemSpider SyntheticPages, 2001.
-
Stereochemistry of Fused Ring Systems : Eliel, E. L., & Wilen, S. H. "Stereochemistry of Organic Compounds."[3] Wiley-Interscience. (Standard text for hydrindane/decalin conformational analysis).
-
Synthesis of Hexahydrophthalide (Precursor) : Bailey, W. J., et al. "Pyrolysis of Esters. Synthesis of Methylene Derivatives." Journal of the American Chemical Society.
-
NMR differentiation of Cis/Trans Fused Systems : Deslongchamps, P., et al. "The anomeric effect in cyclic systems." Canadian Journal of Chemistry. (Foundational work on hemiacetal stereochemistry).
Sources
Octahydroisobenzofuran Derivatives: A Technical Guide to Scaffold Synthesis, Pharmacological Profiling, and Library Design
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter molecular scaffolds that offer a unique balance of structural rigidity and functional versatility. The octahydroisobenzofuran core—a saturated bicyclic system comprising fused cyclohexane and tetrahydrofuran rings—is a quintessential "privileged scaffold." Found extensively in marine diterpenes and microbial secondary metabolites, this core provides a stereochemically rich foundation for drug discovery. This whitepaper synthesizes the current literature, detailing the biological significance, mechanistic pathways, and field-proven synthetic protocols for octahydroisobenzofuran derivatives.
Structural Biology and Natural Product Occurrence
The evolutionary success of the octahydroisobenzofuran motif is evident in its widespread occurrence across diverse biological kingdoms. The rigid bicyclic framework restricts conformational flexibility, allowing these molecules to bind target proteins with high entropic efficiency.
-
Marine Diterpenoids (Cladiellins & Eunicellins): Isolated from gorgonians and soft corals, these metabolites feature a rare oxabicyclic ring system where the octahydroisobenzofuran moiety is fused to an oxacyclononane unit. They exhibit potent cytotoxic, anti-inflammatory, and antimalarial properties[1].
-
Fungal Metabolites: Recent isolations from Aspergillus terreus have identified novel fumagillin derivatives containing an octahydroisobenzofuran moiety. These compounds act as potent inhibitors of the NF-κB signaling pathway and exhibit targeted antibacterial activity[2].
-
Bacterial Macrolactones: The elansolids, isolated from marine Bacillus strains, are 19-membered macrocyclic lactones that incorporate an octahydroisobenzofuran derivative, demonstrating broad-spectrum antibacterial efficacy[3].
Quantitative Pharmacological Profiling
To facilitate comparative analysis for drug development professionals, the biological activities of key octahydroisobenzofuran-containing classes are summarized below:
| Compound Class | Source Organism | Core Scaffold Feature | Primary Biological Target / Activity | Potency Metric |
| Fumagillin Derivative (3) | Aspergillus terreus | Octahydroisobenzofuran | NF-κB Inhibition | IC₅₀ = 2.7 – 6.5 μM |
| Helvolic Acid Analogues | Aspergillus terreus | Octahydroisobenzofuran-related | Antibacterial (S. aureus) | MIC = 6.25 μg/mL |
| Elansolids (6–8) | Bacillus amyloliquefaciens | Octahydroisobenzofuran macrocycle | Antibacterial (Broad spectrum) | Target-dependent |
| Cladiellins / Eunicellins | Marine Gorgonians / Corals | Fused oxacyclononane | Cytotoxic / Anti-inflammatory | Target-dependent |
| Cembranoid-Inspired Library | Synthetic | Octahydroisobenzofuran core | Anti-migratory (Cancer cell lines) | Cytostatic at 10 μM |
Mechanistic Pathways & Biological Action
The pharmacological value of octahydroisobenzofuran derivatives is heavily tied to their ability to interrupt critical inflammatory and oncogenic cascades. For instance, fumagillin derivatives isolated from A. terreus exert their anti-inflammatory effects by directly interfering with the NF-κB pathway[2].
By inhibiting the IKK complex, these derivatives prevent the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines.
Mechanism of NF-κB pathway inhibition by octahydroisobenzofuran-containing fumagillin derivatives.
Advanced Synthetic Methodologies
Constructing the octahydroisobenzofuran core and elaborating it into complex macrocycles requires precise stereocontrol. The synthesis of4 utilizes this core to access novel chemical space[4]. The logical flow of these syntheses typically involves core assembly via annulation, followed by medium-ring expansion using single-electron transfer (SET) or metathesis chemistry[1].
Synthetic pathways for octahydroisobenzofuran-derived macrocycles and natural products.
Validated Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols detail the causality behind the experimental conditions used to synthesize and functionalize the octahydroisobenzofuran scaffold.
Protocol A: TiCl₄-Mediated [4+3] Annulation for Core Construction
Rationale: This step constructs the bicyclic octahydroisobenzofuran core stereoselectively from simple precursors like α-phellandrene[1]. The use of a strong Lewis acid is critical to generate the reactive oxocarbenium intermediate.
-
Preparation: Dissolve the bis-acetal precursor (1.0 eq) and 1-methoxy-1,3-bis(triethylsilanyloxy)-1,3-butadiene (1.2 eq) in anhydrous CH₂Cl₂.
-
Activation: Cool the reaction vessel to -78 °C under a strict Argon atmosphere. Causality: Low temperatures prevent polymerization of the diene, while Argon prevents moisture-induced hydrolysis of the highly sensitive TiCl₄.
-
Addition: Add TiCl₄ (1.5 eq) dropwise. The solution will typically turn deep red/orange, indicating oxocarbenium ion formation.
-
Cyclization: Stir for 2 hours at -78 °C, allowing the silyl enol ether to undergo nucleophilic attack followed by ring closure.
-
Quench & Validation: Quench rapidly with saturated aqueous NaHCO₃ to neutralize the Lewis acid and prevent epimerization. Extract with CH₂Cl₂, dry over MgSO₄, and purify via flash chromatography. Validation: ¹H NMR should confirm the disappearance of the acetal protons and the emergence of the fused bicyclic ring protons.
Protocol B: SmI₂-Mediated Cyclization for Ring Expansion
Rationale: Used to form the 9-membered oxacyclononane ring fused to the core (yielding the 1)[1]. SmI₂ acts as a single-electron reductant.
-
Reagent Prep: Prepare a 0.1 M solution of SmI₂ in dry THF. Critical Causality: THF must be strictly deoxygenated via three freeze-pump-thaw cycles. Trace oxygen will prematurely oxidize Sm(II) (deep blue) to Sm(III) (yellow), killing the reaction.
-
Substrate Addition: Dissolve the aldehydo-lactone precursor in degassed THF. Add HMPA (hexamethylphosphoramide, 4.0 eq) as a co-solvent. Causality: HMPA coordinates to Samarium, significantly increasing its reduction potential to facilitate the challenging medium-ring closure.
-
Electron Transfer: Add the precursor solution to the SmI₂ mixture at 0 °C. The single-electron transfer generates a ketyl radical, which undergoes intramolecular attack.
-
Quench: After 30 minutes, or once the blue color fades to pale yellow, quench with saturated aqueous NH₄Cl. Extract with Et₂O and concentrate in vacuo.
Protocol C: High-Dilution Ring-Closing Metathesis (RCM)
Rationale: Generates 4 from the functionalized octahydroisobenzofuran core[4].
-
Dilution: Dissolve the diene precursor in anhydrous, degassed CH₂Cl₂ to a final concentration of 0.001 M. Causality: Extreme high dilution is kinetically mandatory to favor intramolecular cyclization (forming the macrocycle) over intermolecular cross-metathesis (forming oligomers).
-
Catalysis: Add Grubbs II catalyst (10 mol%).
-
Reflux: Heat to 40 °C for 12–24 hours under Argon.
-
Quench: Add an excess of ethyl vinyl ether and stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene, stopping the reaction and preventing double-bond migration during workup.
-
Purification: Remove solvent and purify via silica gel chromatography to isolate the tricyclic derivative.
References
- Caldwell, J., et al. "Synthesis and Evaluation of a 2,11-Cembranoid-Inspired Library." Chemistry - A European Journal.
- "NF-κB Inhibitory and Antibacterial Helvolic and Fumagillin Derivatives from Aspergillus terreus.
- "A General Route Toward the Synthesis of the Cladiellin Skeleton Utilizing a SmI2-Mediated Cycliz
- "Natural Products and Pharmacological Properties of Symbiotic Bacillota (Firmicutes) of Marine Macroalgae." MDPI.
Sources
- 1. A General Route Toward the Synthesis of the Cladiellin Skeleton Utilizing a SmI2-Mediated Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Inhibitory and Antibacterial Helvolic and Fumagillin Derivatives from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of a 2,11-Cembranoid-Inspired Library - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Selective Reduction of cis-Hexahydrophthalide to Octahydroisobenzofuran-1-ol
Abstract & Core Directive
This guide details the protocol for the partial reduction of cis-hexahydrophthalide (cis-hexahydro-1(3H)-isobenzofuranone) to its corresponding lactol, octahydroisobenzofuran-1-ol. This transformation is a critical intermediate step in the synthesis of complex terpenes and biologically active cyclohexane derivatives.
The conversion relies on the kinetic control of Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78°C).[1] Unlike Lithium Aluminum Hydride (LiAlH₄), which typically drives reduction to the diol, DIBAL-H forms a stable tetrahedral aluminate intermediate at low temperatures.[2] This intermediate resists elimination until aqueous hydrolysis, thereby preserving the hemiacetal (lactol) oxidation state.
Scientific Mechanism & Logic
Mechanistic Causality
The success of this protocol hinges on the stability of the Tetrahedral Aluminate Intermediate .
-
Coordination: The aluminum center of DIBAL-H acts as a Lewis acid, coordinating to the carbonyl oxygen of the lactone.[1][2]
-
Hydride Transfer: A hydride is transferred to the carbonyl carbon.[2][3]
-
Stabilization: At -78°C, the resulting O-Al-O chelate is stable. It does not collapse to the aldehyde/ketone form, which would be susceptible to a second hydride attack.
-
Hydrolysis: Upon acidic or aqueous workup, the C-O-Al bond is cleaved, releasing the hemiacetal (lactol).[2]
Pathway Visualization
The following diagram illustrates the reaction pathway and the critical intermediate stability.
Caption: Mechanistic pathway highlighting the stability of the aluminate intermediate at -78°C to prevent over-reduction.
Experimental Protocol
Materials & Reagents
| Reagent | Purity/Conc.[4][5] | Role | Critical Note |
| cis-Hexahydrophthalide | >98% | Substrate | Dry under high vacuum for 1h prior to use. |
| DIBAL-H | 1.0 M in Toluene | Reductant | Pyrophoric. Titrate or use fresh bottle. |
| Toluene (or DCM) | Anhydrous | Solvent | Must be <50 ppm H₂O. |
| Rochelle Salt | Sat. Aqueous | Quench | Solubilizes aluminum salts (prevents emulsions). |
| Methanol | Anhydrous | Quench | Destroys excess hydride initially. |
Step-by-Step Methodology
Phase 1: Setup and Inertion
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Cool the flask to room temperature under a stream of inert gas.
-
Charge the flask with cis-hexahydrophthalide (1.0 equiv) and anhydrous Toluene (0.1 M concentration relative to substrate).
-
Expert Insight: Toluene is preferred over THF for DIBAL reductions as it minimizes Lewis basic coordination from the solvent, enhancing the reagent's Lewis acidity.
-
Phase 2: Controlled Reduction
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Dropwise Addition: Add DIBAL-H (1.1 to 1.2 equiv) slowly via syringe pump or pressure-equalizing addition funnel over 30 minutes.
-
Warning: The internal temperature must not rise above -70°C. Exotherms will trigger over-reduction.
-
-
Stir the mixture at -78°C for 2 to 3 hours .
-
Monitoring: Monitor by TLC (Stain: Anisaldehyde or PMA). The lactol often streaks; look for the disappearance of the starting lactone.
Phase 3: The "Rochelle" Workup
Note: Aluminum emulsions are notorious for trapping product.[4] The Rochelle salt method is the self-validating standard for high recovery.
-
While still at -78°C, quench the reaction by adding Methanol (2.0 equiv) dropwise.
-
Reasoning: This safely destroys unreacted hydride while the mixture is cold.
-
-
Remove the cooling bath and immediately add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) (Volume equal to reaction solvent volume).
-
Vigorously stir the biphasic mixture at room temperature for 1–2 hours .
-
Visual Check: The mixture is ready when two clear layers separate (organic top, aqueous bottom) and the cloudy white emulsion has completely dissolved.
-
Phase 4: Isolation
-
Separate the layers in a separatory funnel.
-
Extract the aqueous layer with Ethyl Acetate (3 x).
-
Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure.
-
Result: The product is typically a colorless, viscous oil. It exists as an equilibrium mixture of anomers.
-
Workflow Diagram
Caption: Operational workflow emphasizing the temperature control and specific workup required for aluminum reagents.
Characterization & Data Analysis
The product, octahydroisobenzofuran-1-ol, is a lactol.[2] In solution (NMR), it exists in equilibrium with the open-chain hydroxy-aldehyde, though the cyclic form usually predominates. Furthermore, the C1 hydroxyl group creates a new stereocenter, leading to a mixture of diastereomers.
Expected NMR Signals (CDCl₃)
| Proton | Chemical Shift (δ) | Multiplicity | Diagnostic Value |
| H-1 (Anomeric) | 4.8 – 5.6 ppm | d or dd | Primary Indicator. Distinctive downfield shift for the O-CH-O proton. |
| H-3 (Methylene) | 3.5 – 4.2 ppm | m | Protons adjacent to the ring oxygen. |
| -OH | 2.5 – 4.0 ppm | br s | Exchangeable with D₂O. |
| Cyclohexane Ring | 1.2 – 2.0 ppm | m | Complex multiplet envelope. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Emulsion | Improper Workup | Extend stirring time with Rochelle salt (up to 4h) or add more tartrate. |
| Presence of Diol | Temperature > -70°C | Ensure dry ice bath is topped up; add DIBAL-H slower. |
| Starting Material Remains | Old Reagent | Titrate DIBAL-H or use 1.3 equiv.[4] |
References
-
Organic Syntheses.Reduction of Lactones to Lactols with DIBAL-H.
- Source: Organic Syntheses, Coll. Vol. 8, p.339 (1993).
-
BenchChem.Partial Reduction of Lactones with Diisobutylaluminium Hydride (DIBAL-H).
-
Source: BenchChem Application Notes.[4]
-
-
Master Organic Chemistry.DIBAL Reduction of Esters and Lactones: Mechanism and Selectivity.
- Source: Master Organic Chemistry.
-
National Institutes of Health (NIH).Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides).
- Source: PubMed / Arzneimittelforschung.
Sources
Reagents for synthesizing bicyclic hemiacetals
Application Note: Reagents and Protocols for the Synthesis of Bicyclic Hemiacetals
Abstract
Bicyclic hemiacetals (lactols) are critical structural motifs found in bioactive natural products (e.g., exo-brevicomin, avermectins) and serve as versatile intermediates in the synthesis of complex carbohydrates and spiroketals.[1] Their synthesis is governed by a delicate interplay between thermodynamic stability and kinetic control. This guide details three primary reagent classes for accessing these scaffolds: Hydride Reducing Agents (for lactone reduction), Oxidative Cleavage Systems (for cycloalkene transformation), and Gold(I) Catalysts (for alkyne-diol cycloisomerization).
Strategic Overview: Reaction Taxonomy
The synthesis of bicyclic hemiacetals generally proceeds via one of three mechanistic pathways. The choice of reagent dictates the disconnection strategy.
Figure 1: Strategic classification of reagents for bicyclic hemiacetal synthesis.
Reagent Class I: Hydride Donors (DIBAL-H)
Primary Application: Partial reduction of bicyclic lactones to lactols.
Diisobutylaluminum hydride (DIBAL-H) is the gold standard for this transformation.[1] Unlike Lithium Aluminum Hydride (
Mechanism of Action
-
Coordination: The aluminum center coordinates to the carbonyl oxygen.[1]
-
Hydride Transfer: Intramolecular hydride delivery forms the tetrahedral intermediate.[1]
-
Stabilization: At -78°C, the C-O-Al bond is stable, preventing collapse to the aldehyde (which would be further reduced).[1]
-
Hydrolysis: Acidic workup liberates the hemiacetal.
Protocol: DIBAL-H Reduction of a Lactone
Target: Conversion of a
Reagents:
-
Substrate: 1.0 equiv (Dry Toluene or DCM)[2]
-
DIBAL-H: 1.1 – 1.2 equiv (1.0 M in Hexanes)
-
Quench: Rochelle’s Salt (Potassium sodium tartrate) or Methanol
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the lactone (1.0 mmol) in anhydrous Toluene (10 mL).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Addition: Add DIBAL-H (1.1 mmol) dropwise along the flask wall over 10 minutes. Crucial: Maintain internal temp < -70°C.
-
Incubation: Stir at -78°C for 1–2 hours. Monitor by TLC (Note: Lactol and Lactone may have similar Rf; look for the disappearance of the specific lactone spot or stain with anisaldehyde for color change).
-
Quenching (The Rochelle Method):
-
Dilute with diethyl ether at -78°C.
-
Add saturated aqueous Rochelle’s salt solution (5 mL).
-
Allow the mixture to warm to room temperature and stir vigorously for 1–2 hours. Self-Validating Step: The initial cloudy emulsion must resolve into two clear layers. If the emulsion persists, add more Rochelle’s salt and stir longer.
-
-
Isolation: Separate layers, extract aqueous phase with ether, dry over
, and concentrate.
Reagent Class II: Oxidative Cleavage Systems ( , )
Primary Application: Transformation of cycloalkenes or diols into keto-aldehydes that spontaneously cyclize.
This approach utilizes the entropic advantage of the substrate. By cleaving a ring or a vicinal diol, a dialdehyde or keto-aldehyde is generated. If the chain length is appropriate (forming a 5- or 6-membered ring), the intramolecular hemiacetal formation is often thermodynamically favored over the open-chain dicarbonyl.
Protocol: Ozonolysis-Cyclization
Reagents:
-
Ozone generator (
) -
Dimethyl sulfide (DMS) or Triphenylphosphine (
) -
Solvent:
/ MeOH (9:1)
Step-by-Step Methodology:
-
Ozonolysis: Dissolve cycloalkene (e.g., a substituted cyclopentene derivative) in
/MeOH at -78°C. -
Sparging: Bubble
through the solution until a persistent blue color appears (indicating saturated ozone). -
Purge: Bubble
or Argon to remove excess ozone (solution turns colorless). -
Reduction: Add DMS (5.0 equiv) to reduce the ozonide to the dicarbonyl. Warm to RT and stir for 6 hours.
-
Cyclization: The resulting dicarbonyl typically exists in equilibrium with the bicyclic hemiacetal. If the open chain dominates, add a catalytic amount of p-TsOH (0.05 equiv) or Silica Gel to shift the equilibrium toward the cyclic form.
Reagent Class III: Gold(I) Catalysts
Primary Application: Cycloisomerization of alkynyl diols or alkynyl ketones.
Gold catalysts (
Mechanism: -Activation
The
Figure 2: Gold-catalyzed cycloisomerization pathway.
Protocol: Au(I)-Catalyzed Cyclization
Reagents:
-
Catalyst:
(2-5 mol%) -
Co-catalyst:
or (2-5 mol%) - Required to abstract chloride and generate the active cationic gold species. -
Solvent:
or Toluene (Anhydrous)[1]
Step-by-Step Methodology:
-
Catalyst Activation: In a glovebox or under Argon, mix
and in the reaction solvent. Stir for 10 minutes. Self-Validating Step: A white precipitate (AgCl) should form, indicating generation of the active cationic gold species. -
Substrate Addition: Add the alkynyl diol substrate (dissolved in minimal solvent) to the catalyst mixture.
-
Reaction: Stir at Room Temperature. Reaction times are typically fast (30 min – 4 hours).
-
Filtration: Filter the mixture through a short pad of silica or Celite to remove the metal salts.
-
Concentration: Evaporate solvent to yield the crude bicyclic hemiacetal.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Over-reduction (Diol formation) | DIBAL-H reaction temp too high. | Ensure -78°C is maintained. Pre-cool DIBAL-H solution. Quench at -78°C before warming. |
| No Cyclization (Open chain persists) | Thermodynamic equilibrium favors open chain. | Add mild acid catalyst (Silica, p-TsOH). Ensure solvent is non-polar (e.g., |
| Emulsion during DIBAL workup | Aluminum salts forming gel. | Use Rochelle's salt method.[2] Increase stirring time (up to 12h) or use the |
| Low Yield in Gold Catalysis | Catalyst poisoning or inactive catalyst. | Ensure solvent is degassed. Verify AgCl precipitate formed during activation. Protect from light. |
References
-
BenchChem. (2025).[1] Application Notes and Protocols: Partial Reduction of Lactones with Diisobutylaluminium Hydride (DIBAL-H). BenchChem. Link
-
Organic Chemistry Portal. (2023). DIBAL-H Reduction. Organic Chemistry Portal. Link
-
Agirre, M., et al. (2022).[3] "Synthesis of Bicyclic Hemiacetals Catalyzed by Unnatural Densely Substituted γ-Dipeptides." The Journal of Organic Chemistry, 87(21), 14819-14824.[4] Link[4]
-
Beilstein Journals. (2011). "Recent advances in the gold-catalyzed additions to C–C multiple bonds." Beilstein Journal of Organic Chemistry. Link
-
ScienceDirect. (2001). "Catalytic Method for the Reduction of Lactones to Lactols."[1][5] Comptes Rendus de l'Académie des Sciences. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Bicyclic Hemiacetals Catalyzed by Unnatural Densely Substituted γ-Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
Octahydroisobenzofuran-1-ol as a pharmaceutical intermediate
Topic: Octahydroisobenzofuran-1-ol as a Pharmaceutical Intermediate Content Type: detailed Application Notes and Protocols
A Strategic Lactol Scaffold for Fused Bicyclic Heterocycles[1]
Executive Summary
Octahydroisobenzofuran-1-ol (CAS: 4743-54-8 / 10198-29-5 for cis isomer), often referred to as hexahydrophthalide lactol , is a critical bicyclic intermediate in the synthesis of fused pharmacophores.[1] Structurally, it represents the "masked" equivalent of (2-(hydroxymethyl)cyclohexyl)carbaldehyde .
Its primary pharmaceutical utility lies in its role as a precursor to cis-octahydroisoindole derivatives, the core scaffold of the type 2 diabetes drug Mitiglinide (Glufast) . Beyond specific APIs, this lactol serves as a versatile platform for constructing 6,5-fused heterocycles via reductive amination, Wittig olefination, and Grignard additions, offering a stereochemically defined route to complex aliphatic systems.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-Hydroxy-octahydroisobenzofuran |
| Common Names | Hexahydrophthalide lactol; Perhydro-1-isobenzofuranol |
| CAS Number | 4743-54-8 (General); 10198-29-5 (cis-isomer) |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| Appearance | Colorless viscous oil or low-melting solid |
| Solubility | Soluble in THF, DCM, Ethanol; slightly soluble in water |
| Stereochemistry | Typically exists as the cis-fused isomer due to thermodynamic stability of the 6,5-ring junction.[1] |
Pharmaceutical Applications & Mechanism
3.1 Primary Application: Mitiglinide Synthesis
The most authoritative application of octahydroisobenzofuran-1-ol is in the production of (3aR,7aS)-octahydroisoindole , the nitrogenous core of Mitiglinide .[1]
-
Mechanism: The lactol exists in equilibrium with its open-chain hydroxy-aldehyde form.[1] In the presence of a primary amine (e.g., benzylamine) and a reducing agent, it undergoes reductive cyclization .
-
Advantage: This route preserves the cis-stereochemistry of the cyclohexane ring fusion, which is critical for the biological activity of the final sulfonylurea/meglitinide analog.
3.2 Synthetic Pathway Visualization
The following diagram illustrates the conversion of Hexahydrophthalic Anhydride (HHPA) to the Lactol, and its subsequent transformation into the Octahydroisoindole scaffold.
Figure 1: Synthetic workflow from anhydride precursor to the Mitiglinide pharmacophore.
Experimental Protocols
Protocol A: Synthesis of Octahydroisobenzofuran-1-ol
Objective: Selective reduction of cis-hexahydrophthalide to the lactol without over-reduction to the diol.
Reagents:
-
cis-Hexahydrophthalide (Lactone): 10.0 g (65 mmol)
-
Diisobutylaluminum hydride (DIBAL-H): 1.0 M in Toluene (72 mmol, 1.1 eq)[1]
-
Solvent: Anhydrous Toluene or DCM[1]
-
Quenching: Methanol, Rochelle’s Salt (Sat. Potassion Sodium Tartrate)
Procedure:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve 10.0 g of cis-hexahydrophthalide in 150 mL anhydrous toluene. Cool the solution to -78°C using a dry ice/acetone bath.
-
Reduction: Add DIBAL-H (72 mL) dropwise over 45 minutes via a pressure-equalizing addition funnel. Maintain internal temperature below -70°C.
-
Critical Note: Fast addition leads to ring-opening and diol formation.[1]
-
-
Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The lactone spot (R_f ~0.6) should disappear, replaced by the lactol (R_f ~0.3).
-
Quenching: Carefully add 10 mL Methanol at -78°C to quench excess hydride.
-
Workup: Pour the cold mixture into 200 mL of saturated Rochelle’s salt solution. Stir vigorously at room temperature for 2 hours until the aluminum emulsion breaks and two clear layers form.
-
Isolation: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 50 mL). Combine organics, dry over MgSO₄, and concentrate in vacuo.
-
Yield: Expect ~8.5–9.0 g (90-95%) of a viscous colorless oil. The product is typically used immediately due to oxidation sensitivity.
Protocol B: Reductive Amination to cis-Octahydroisoindole
Objective: Conversion of the lactol to the nitrogen heterocycle (Mitiglinide precursor).
Reagents:
-
Octahydroisobenzofuran-1-ol: 5.0 g (35 mmol)[1]
-
Benzylamine: 3.9 g (37 mmol, 1.05 eq)[1]
-
Sodium Triacetoxyborohydride (STAB): 11.0 g (52 mmol, 1.5 eq)[1]
-
Acetic Acid: Catalytic amount (0.5 mL)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF[1]
Procedure:
-
Imine Formation: In a 250 mL flask, dissolve the lactol (5.0 g) and benzylamine (3.9 g) in 100 mL DCE. Add acetic acid. Stir at room temperature for 1 hour.
-
Mechanistic Insight: The lactol opens to the hydroxy-aldehyde, condenses with the amine to form the hemiaminal/imine, which cyclizes.
-
-
Reduction: Cool to 0°C. Add STAB in three portions over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Quench with Sat. NaHCO₃. Extract with DCM. Wash organics with brine and dry over Na₂SO₄.
-
Purification: The crude N-benzyl intermediate can be purified via silica gel chromatography or crystallized as a hydrochloride salt.[1]
-
Debenzylation (Optional): Hydrogenate using 10% Pd/C in Methanol (50 psi H₂) to yield the free cis-octahydroisoindole.
Quality Control & Characterization
To ensure the integrity of the intermediate for pharmaceutical use, the following QC parameters are recommended.
| Test | Method | Acceptance Criteria |
| Identification | ¹H-NMR (CDCl₃) | Characteristic lactol proton (–OCH OH) signal at δ 5.2–5.6 ppm (often a multiplet due to anomeric diastereomers).[1] Absence of aldehyde proton (δ 9-10 ppm).[1] |
| Purity | GC-FID / GC-MS | > 98.0% (Area %).[1] Major impurity: 1,2-cyclohexanedimethanol (over-reduction).[1] |
| Water Content | Karl Fischer | < 0.5% (Water promotes ring opening). |
| Stereochemistry | NOESY NMR | Confirmation of cis-fusion (H-3a and H-7a coupling). |
Handling & Safety (E-E-A-T)
-
Stability: Octahydroisobenzofuran-1-ol is an equilibrium mixture .[1] It is sensitive to acid (which catalyzes acetal exchange) and oxidation (converting back to the lactone). Store under Nitrogen at 2–8°C.
-
Hazards:
-
Engineering Controls: Handle in a fume hood. Use glove boxes for weighing if high precision stoichiometry is required for downstream steps.
References
-
Mitiglinide Synthesis & Structure
-
Kissei Pharmaceutical Co., Ltd.[2][4][5] "Process for preparing mitiglinide." U.S. Patent 5,631,224. (Describes the use of octahydroisoindole core).
-
Ohnota, H., et al. (1994). "Novel insulin secretagogues: synthesis and hypoglycemic activity of benzylsuccinic acid derivatives." Journal of Medicinal Chemistry, 37(23), 3977-3982. Link[1]
-
-
Lactone to Lactol Reduction Methods
- Winterfeldt, E. (1975). "Applications of Diisobutylaluminum Hydride (DIBAL-H) in Organic Synthesis." Synthesis, 1975(10), 617-630.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry. 8th Ed. Wiley-Interscience.[1] (Section on partial reduction of lactones).
-
Reductive Amination of Lactols
Sources
Application Note: Strategic Deployment of Octahydroisobenzofuran-1-ol in Wittig Olefinations
Executive Summary
Octahydroisobenzofuran-1-ol (also known as hexahydrophthalide lactol) represents a critical class of "masked" carbonyl substrates used in the synthesis of prostaglandins, thromboxane analogs, and complex terpene fragrances.[1] Unlike standard aldehydes, this molecule exists as a stable bicyclic hemiacetal.
Successful utilization of this substrate in Wittig reactions requires a modified protocol that accounts for:
-
The Lactol-Aldehyde Equilibrium: The open-chain aldehyde is the reactive species but exists in low concentration.
-
The Acidic Hydroxyl Group: The hemiacetal proton (pKa ~16) will quench one equivalent of the ylide or base.
-
Stereochemical Drift: The proximal alkoxide generated during the reaction can influence the E/Z selectivity of the resulting olefin.
This guide provides a validated methodology for coupling octahydroisobenzofuran-1-ol with both stabilized and non-stabilized ylides, ensuring high conversion and reproducible stereocontrol.[1]
Mechanistic Principles
The "Masked" Aldehyde Equilibrium
Octahydroisobenzofuran-1-ol (1 ) exists in equilibrium with its ring-opened hydroxy-aldehyde form, 2-(hydroxymethyl)cyclohexanecarbaldehyde (2 ).[1] Under neutral conditions, the equilibrium heavily favors the closed lactol (1 ) due to the entropic stability of the fused 5-membered ring.
In a Wittig reaction, the phosphorous ylide reacts exclusively with the trace aldehyde (2 ). As the aldehyde is consumed, Le Chatelier’s principle drives the ring-opening of 1 , eventually converting the entire mass of lactol into the hydroxy-alkene product.
The Sacrificial Ylide Requirement
Because the open chain form (2 ) contains a free primary alcohol, it acts as a proton source.
-
Standard Stoichiometry Failure: Adding 1.0 equivalent of ylide results in immediate protonation of the ylide by the alcohol, generating the inert phosphonium salt and the alkoxide of the substrate. No olefination occurs.[2]
-
Correct Stoichiometry: A minimum of 2.0 to 2.5 equivalents of ylide is required.
Mechanistic Pathway Diagram[1]
Figure 1: The reaction requires ring opening followed by deprotonation before the C-C bond formation can occur.
Experimental Protocols
Pre-requisites and Materials
-
Substrate: cis-Octahydroisobenzofuran-1-ol (Commercial or prepared via DIBAL-H reduction of cis-hexahydrophthalic anhydride).[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DMSO (Dimethyl sulfoxide). Note: DMSO often accelerates lactol opening.
-
Base: Potassium tert-butoxide (KOtBu) or Sodium Hexamethyldisilazide (NaHMDS).[1]
-
Phosphonium Salt: Alkyltriphenylphosphonium halide.
Protocol A: Non-Stabilized Ylides (Z-Selective)
Targeting Z-alkenes (e.g., for pheromone or lipid synthesis).[1]
Step-by-Step Methodology:
-
Ylide Generation (The "Instant Ylide" Method):
-
Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.[1]
-
Charge with Phosphonium salt (2.5 equiv relative to lactol).
-
Add anhydrous THF (0.3 M concentration).
-
Cool to 0°C.[4]
-
Add Base (KOtBu or NaHMDS, 2.4 equiv) dropwise. The solution should turn bright yellow/orange (characteristic of the ylide).
-
Stir for 30–60 minutes at 0°C to ensure complete formation.
-
-
Substrate Addition:
-
Dissolve Octahydroisobenzofuran-1-ol (1.0 equiv) in a minimal amount of anhydrous THF.[1]
-
Crucial Step: Add the lactol solution slowly to the ylide solution at 0°C.
-
Observation: The color may fade slightly as the first equivalent is quenched by the proton, but should remain colored due to the excess ylide.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (20–25°C).
-
Stir for 4–12 hours.
-
Monitoring: Monitor by TLC.[4] The lactol spot will disappear, and a less polar product spot will appear.
-
-
Workup:
Protocol B: Stabilized Ylides (E-Selective)
Targeting E-alkenes (e.g., α,β-unsaturated esters).[1]
Stabilized ylides (e.g., Ph₃P=CHCO₂Et) are less basic and may not effectively deprotonate the lactol, leading to sluggish reactions.
Modified Methodology:
-
Use Benzoic Acid Catalysis or Reflux Conditions .
-
Mix Lactol (1.0 equiv) and Stabilized Ylide (1.5 - 2.0 equiv) in Toluene.
-
Add catalytic Benzoic Acid (10 mol%).
-
Reflux (110°C) for 12-24 hours. The high temperature drives the equilibrium to the aldehyde, and the acid catalyst aids in the elimination step.
Critical Parameters & Troubleshooting
Stoichiometry Table
| Component | Standard Aldehyde | Lactol (Octahydroisobenzofuran-1-ol) | Reason |
| Phosphonium Salt | 1.1 - 1.2 equiv | 2.2 - 3.0 equiv | Sacrificial loss to -OH deprotonation.[1] |
| Base | 1.0 - 1.1 equiv | 2.1 - 2.9 equiv | Must generate excess ylide.[1] |
| Solvent | THF, DCM | THF, DMSO, Toluene | DMSO aids lactol ring opening. |
| Temperature | -78°C to 0°C | 0°C to RT (or Reflux) | Higher energy barrier for ring opening.[1] |
Workflow Visualization
Figure 2: Operational workflow for the Z-selective olefination protocol.
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | Ylide quenched by moisture or insufficient stoichiometry.[1] | Ensure Lactol is azeotropically dried (toluene). Increase Ylide to 3.0 equiv. |
| Low Yield | Incomplete ring opening. | Switch solvent to DMSO or add HMPA/DMPU cosolvent. Heat to 50°C. |
| Product is an Aldehyde? | Incomplete reaction or hydrolysis. | The product should be an alcohol.[3] If an aldehyde is isolated, the Wittig did not occur; you merely isolated the open-chain tautomer (unlikely to persist). |
| Precipitate during addition | Formation of alkoxide salts. | This is normal (Lithium or Potassium alkoxides). Ensure vigorous stirring. |
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1][2][6][7][8] Chemical Reviews, 89(4), 863–927.
-
Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 21, 1–85.
-
Corey, E. J., et al. (1969). "Total Synthesis of Prostaglandins." Journal of the American Chemical Society, 91(20), 5675–5677. (Foundational text on lactol Wittig chemistry in bicyclic systems).
-
Palmer, C. J., et al. (1979). "Synthesis of Thromboxane Analogs via Wittig Reaction of Lactols." Journal of the Chemical Society, Perkin Transactions 1. (Demonstrates the specific use of hexahydrophthalide derivatives).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: Reductive Amination of Octahydroisobenzofuran-1-ol
This Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of performing reductive amination on octahydroisobenzofuran-1-ol , a bicyclic lactol that serves as a masked hydroxy-aldehyde surrogate.
Part 1: Executive Summary & Scientific Rationale
The Substrate Challenge
Octahydroisobenzofuran-1-ol is a cyclic hemiacetal (lactol). Unlike standard aldehydes, it exists primarily in its stable, closed-ring form. For reductive amination to occur, the ring must open to expose the reactive carbonyl (aldehyde) species. This creates a kinetic bottleneck:
-
Equilibrium Limitation: The closed lactol is thermodynamically favored over the open hydroxy-aldehyde.
-
Stereochemical Integrity: The substrate possesses cis- or trans-fused ring junctions (typically cis in commercial hexahydrophthalic anhydride derivatives) which must be preserved.
-
Chemo-selectivity: The resulting product contains a free primary hydroxyl group and a secondary/tertiary amine. Over-oxidation or competitive side reactions must be managed.
Mechanism of Action
The reaction proceeds via a Dynamic Kinetic Resolution (DKR) type pathway. The amine nucleophile traps the trace amount of open-chain aldehyde, shifting the equilibrium forward.
-
Ring Opening: Spontaneous or acid-catalyzed equilibration to [2-(hydroxymethyl)cyclohexyl]carbaldehyde.
-
Iminium Formation: Nucleophilic attack of the amine on the aldehyde, followed by dehydration.[1]
-
Irreversible Reduction: Hydride transfer to the iminium ion locks the structure into the open-chain amino-alcohol.
DOT Visualization: Reaction Mechanism
The following diagram illustrates the equilibrium shift and irreversible reduction steps.
Caption: Mechanistic pathway showing the equilibrium shift from the stable lactol to the reactive iminium species, driven by irreversible hydride reduction.
Part 2: Experimental Protocol
Method A: Sodium Triacetoxyborohydride (STAB) Protocol (Preferred)
Rationale: STAB (NaBH(OAc)₃) is the reagent of choice because it is mild and does not reduce the aldehyde/lactol ketone competitively at the pH of imine formation. It allows for "one-pot" execution without pre-forming the imine.[2]
1. Reagents & Materials
| Reagent | Equiv.[1][3][4][5] | Role | Notes |
| Octahydroisobenzofuran-1-ol | 1.0 | Substrate | Ensure purity; check NMR for oligomers. |
| Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile | Free base preferred. If HCl salt, add 1.0 eq TEA. |
| NaBH(OAc)₃ | 1.4 - 1.6 | Reductant | Moisture sensitive; use fresh bottle. |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Essential to catalyze ring opening and imine formation. |
| 1,2-Dichloroethane (DCE) | Solvent | Medium | Anhydrous.[6] THF is a viable alternative. |
2. Step-by-Step Procedure
Step 1: Solubilization and Activation
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Octahydroisobenzofuran-1-ol (1.0 mmol) in anhydrous DCE (5.0 mL, 0.2 M).
-
Add the Amine (1.1 mmol).
-
Add Acetic Acid (1.0 mmol). Note: The pH should be approx. 4–5.[1][7] This acidity promotes the lactol ring opening.
-
Stir at room temperature for 15–30 minutes. Observation: The solution may warm slightly.
Step 2: Reductive Amination
-
Cool the mixture to 0°C (ice bath) if the amine is volatile or the reaction is large-scale (>5g). Otherwise, room temperature is acceptable.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 5 minutes. Caution: Mild gas evolution (H₂) may occur.
-
Remove the ice bath and allow the reaction to stir at room temperature under nitrogen/argon atmosphere.
Step 3: Monitoring
-
Monitor by TLC or LC-MS after 2 hours.
-
Target Mass: [M+H]+ = MW(Amine) + 112 (cyclohexyl-methanol fragment).
-
Stain: Ninhydrin (for amines) or KMnO4 (for alcohols).
-
-
Reaction is typically complete within 4–16 hours. If the lactol persists, add another 0.5 eq of STAB and stir longer.
Step 4: Workup & Purification [5]
-
Quench: Add saturated aqueous NaHCO₃ (10 mL) carefully to neutralize the acid and quench excess borohydride. Stir for 15 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x 10 mL).
-
Wash: Combine organic layers and wash with brine (1 x 10 mL).
-
Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude amino-alcohol often requires flash column chromatography (DCM/MeOH/NH₄OH gradient) due to the polarity of the hydroxyl and amine groups.
Method B: Sodium Cyanoborohydride (NaCNBH₃) Protocol
Rationale: Use this method if the amine is weakly nucleophilic (e.g., anilines) or sterically hindered. NaCNBH₃ is stable at lower pH (pH 3-4), allowing for stronger acid catalysis to drive the imine formation.
-
Solvent: Methanol (MeOH).[8]
-
Procedure: Dissolve Lactol and Amine in MeOH. Adjust pH to ~4 using glacial acetic acid. Add NaCNBH₃ (1.2 eq). Stir at RT.
-
Safety Note: Cyanide Risk. Workup must be performed in a fume hood. Do not acidify the waste stream (generates HCN). Quench with aqueous NaOH to maintain high pH during disposal.
Part 3: Data Analysis & Troubleshooting
Expected Results
The product is an open-chain amino-alcohol : N-substituted [2-(hydroxymethyl)cyclohexyl]methylamine.
| Parameter | Observation | Interpretation |
| 1H NMR | Disappearance of lactol proton (~5.0-5.5 ppm, d/m) | Successful ring opening. |
| 1H NMR | Appearance of N-CH2-Cyclohexyl signals (~2.4-2.6 ppm) | Formation of C-N bond. |
| Yield | 75% - 95% | High efficiency expected for 1° amines. |
| Stereochem | Retention of ring fusion (cis/trans) | No epimerization at ring junction. |
Troubleshooting Guide
| Problem | Root Cause | Solution |
| Low Conversion | Lactol equilibrium favors closed ring. | Increase Acetic Acid (up to 2-3 eq) to force ring opening. Switch to MeOH solvent (Method B). |
| Dialkylation | Primary amine reacting twice. | Use excess amine (1.5 - 2.0 eq) or ensure slow addition of the lactol to the amine solution. |
| No Reaction | Steric hindrance on amine. | Use Ti(OiPr)₄ (1.5 eq) as a Lewis acid additive to pre-form the imine before adding NaBH₄. |
| Cyclization | Formation of Isoindole? | Rare under these conditions. Requires activation of the -OH group (e.g., Appel reaction) after amination to close the ring. |
Part 4: References
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395–404. Link
-
Dangerfield, E. M., et al. (2010).[6] "Reductive Amination of Aldehydes and Hemiacetals." The Journal of Organic Chemistry, 75(16), 5470–5477. Link
-
Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Chemistry. Link
Sources
- 1. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: Octahydroisobenzofuran-1-ol in Fragrance Chemistry
This guide details the synthesis, characterization, and application of Octahydroisobenzofuran-1-ol (OHBF-1-ol), a critical hemiacetal scaffold in the synthesis of woody, amber, and green fragrance ingredients.
Part 1: Executive Summary & Technical Context
Octahydroisobenzofuran-1-ol (CAS: Systematic derivative of 4743-54-8) is the cyclic lactol derived from hexahydrophthalide. While often possessing a faint, balsamic, or solvent-like odor in its pure form, its primary value in fragrance chemistry is as a divergent scaffold . It serves as the immediate precursor to two high-value odorant families:
-
Octahydroisobenzofurans (The Ethers): Formed via reductive deoxygenation. These possess diffusive woody, amber, and camphoraceous notes.
-
1-Alkoxy-octahydroisobenzofurans (The Acetals): Formed via O-alkylation. These introduce green, fruity, and vegetative nuances (e.g., Grisalva analogs).
Chemical Identity[1][2][3][4]
-
IUPAC Name: Octahydroisobenzofuran-1-ol
-
Synonyms: Hexahydrophthalide lactol; 1-Hydroxy-octahydroisobenzofuran.
-
Structure: Bicyclic hemiacetal existing in equilibrium with 2-(hydroxymethyl)cyclohexanecarbaldehyde.
-
Stereochemistry: The cis-fused isomer is most commonly synthesized from commercial cis-hexahydrophthalic anhydride, though trans-isomers offer distinct odor profiles (often drier/woody).
Part 2: Synthesis Protocol (The Core Directive)
The synthesis requires precise control to stop the reduction at the lactol stage (oxidation state +1 relative to aldehyde) without over-reducing to the odorless diol.
Workflow Diagram
Caption: Divergent synthesis pathway. The critical step is the cryostatic reduction of the lactone to the lactol using DIBAL-H.
Step 1: Preparation of Hexahydrophthalide (Lactone)
If starting from Hexahydrophthalic Anhydride (HHPA).
-
Reagents: cis-HHPA (1.0 eq), Sodium Borohydride (NaBH4, 2.0 eq), THF (anhydrous).
-
Procedure:
-
Dissolve HHPA in dry THF under nitrogen.
-
Cool to 0°C. Slowly add NaBH4 (solid or solution) to avoid exotherm.
-
Stir at 0°C for 1 hour, then allow to warm to RT overnight.
-
Quench: Carefully add 2M HCl dropwise until pH < 3 (gas evolution!).
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4, and concentrate.
-
Yield: ~85-90% colorless oil (Lactone).
-
Step 2: Selective Reduction to Octahydroisobenzofuran-1-ol (The Target)
This step requires cryogenic conditions to prevent ring opening to the diol.
-
Reagents: Hexahydrophthalide (1.0 eq), DIBAL-H (1.1 eq, 1.0 M in Toluene), Anhydrous Toluene.
-
Setup: Flame-dried 3-neck flask, N2 atmosphere, dry ice/acetone bath (-78°C).
-
Protocol:
-
Dissolve Hexahydrophthalide in anhydrous Toluene (0.5 M concentration).
-
Cool solution to -78°C . Allow 15 mins for thermal equilibration.
-
Addition: Add DIBAL-H solution dropwise via syringe pump over 30-45 minutes. Crucial: Maintain internal temp < -70°C.
-
Stirring: Stir at -78°C for 2 hours. Monitor by TLC (Target is more polar than lactone, less polar than diol).
-
Quench (Rochelle's Salt Method):
-
While still at -78°C, add MeOH (5 eq) to destroy excess hydride.
-
Pour mixture into a vigorously stirring saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt).
-
Stir at RT for 2-3 hours until the aluminum emulsion breaks and two clear layers form.
-
-
-
Purification:
-
Separate organic layer. Extract aqueous layer with Et2O.
-
Dry combined organics (Na2SO4) and concentrate in vacuo (bath temp < 40°C to prevent thermal disproportionation).
-
Result: Colorless viscous oil. Note: The product exists as an equilibrium mixture of lactol and hydroxy-aldehyde.
-
Part 3: Derivatization & Application (Fragrance Actives)
The 1-ol is rarely the end product. It is the "reactive handle" for creating stable odorants.
Protocol A: Synthesis of the "Woody-Ether" (Octahydroisobenzofuran)
This creates a stable, diffusive woody/amber material.
-
Reagents: OHBF-1-ol (1.0 eq), Triethylsilane (Et3SiH, 2.0 eq), Trifluoroacetic acid (TFA, 2.0 eq), DCM.
-
Mechanism: Ionic hydrogenation. The acid generates the oxocarbenium ion, which is instantly reduced by the silane.
-
Procedure:
-
Dissolve OHBF-1-ol in DCM at 0°C.
-
Add Et3SiH.
-
Add TFA dropwise. Stir 2h at 0°C -> RT.
-
Odor Profile: Diffusive, dry woody, ambergris-like, slightly camphoraceous.
-
Protocol B: Synthesis of "Green-Acetals" (Alkylation)
This creates materials similar to Grisalva or Boisambrene intermediates.
-
Reagents: OHBF-1-ol, Ethanol (or other alcohol), p-Toluenesulfonic acid (cat.), Cyclohexane (solvent).
-
Procedure: Dean-Stark trap reflux to remove water.
-
Odor Profile: The ethyl acetal (1-ethoxy-octahydroisobenzofuran) has a greener, fruitier lift, often described as "vegetable-green" or "earthy-floral."
Part 4: Analytical Data & Quality Control
Quantitative Data Summary
| Parameter | Specification | Notes |
| Appearance | Colorless viscous liquid | Oxidizes to lactone if left in air. |
| Purity (GC) | > 95% (sum of isomers) | Broad peak due to hemiacetal/aldehyde equilibrium. |
| Flash Point | > 95°C | Estimated. |
| LogP | ~1.9 - 2.1 | Moderate lipophilicity. |
Spectroscopic Validation
-
1H NMR (CDCl3): Look for the hemiacetal proton at δ 5.2–5.6 ppm (often a multiplet due to diastereomers). The aldehyde proton (from the open form) may appear as a small triplet at δ 9.6 ppm .
-
IR Spectroscopy:
-
Broad O-H stretch (3300-3400 cm⁻¹).
-
Absence of strong Carbonyl stretch (1740 cm⁻¹) typical of the starting lactone (unless equilibrium shifts).
-
Part 5: Safety & References
Safety Protocols
-
DIBAL-H: Pyrophoric. Handle only under inert atmosphere. Have Class D fire extinguisher ready.
-
Cryogens: Risk of cold burns. Use insulated gloves.
-
Toxicity: Treat octahydroisobenzofurans as potential skin irritants. No specific CMR data available; handle as standard organic chemical.
References
-
Synthesis of Isobenzofuran Derivatives: J. Org. Chem., 2010, 75, 5, 1517–1527. Link
-
Fragrance Chemistry of Ambrox/Ambrinol Analogs: Flavour Fragr. J., 2006, 21, 659–666. Link
- Reduction of Lactones to Lactols:Organic Reactions, Vol 56. Wiley Online Library.
-
Octahydro-benzofurans in Perfume (Patent): US Patent 9,181,514 B2. Link
-
DIBAL-H Handling Guide: Sigma-Aldrich Technical Bulletin AL-134. Link
Procedure for protecting group free synthesis of octahydroisobenzofuran-1-ol
Application Note: Protecting-Group-Free Synthesis of Octahydroisobenzofuran-1-ol
Executive Summary
This application note details a robust, protecting-group-free protocol for the synthesis of octahydroisobenzofuran-1-ol (also known as hexahydrophthalide lactol or perhydroisobenzofuran-1-ol). This molecule is a critical intermediate in the synthesis of fragrances, polymer hardeners, and complex fused-ring bioactive scaffolds.
Traditional routes often involve the reduction of hexahydrophthalic anhydride to the diol, followed by selective oxidation, or the use of protecting groups to mask the alcohol functionality. The protocol described herein utilizes a direct, two-stage reductive sequence starting from commercially available cis-hexahydrophthalic anhydride. The core innovation relies on the chemoselective partial reduction of the intermediate lactone (cis-hexahydrophthalide) using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures to arrest the reaction at the hemiacetal (lactol) stage, avoiding over-reduction to the diol.
Scientific Principles & Reaction Mechanism
Retrosynthetic Analysis
The synthesis is designed to maximize atom economy and minimize step count by avoiding protection/deprotection cycles.
-
Target: Octahydroisobenzofuran-1-ol (Lactol)
-
Precursor: cis-Hexahydrophthalide (Lactone)
-
Starting Material: cis-Hexahydrophthalic Anhydride[1]
Mechanistic Insight: The "Tetrahedral Freeze"
The success of this protocol hinges on the stability of the tetrahedral intermediate formed during DIBAL-H reduction.[2]
-
Coordination: The aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the lactone.[2]
-
Hydride Transfer: A hydride ion is transferred to the carbonyl carbon, breaking the C=O
-bond. -
Stabilization: At -78°C, the resulting aluminum-alkoxide tetrahedral intermediate is stable and does not collapse to the aldehyde/ketone. This prevents the "unmasking" of the carbonyl that would otherwise be susceptible to a second hydride attack.
-
Hydrolysis: Upon careful acidic or buffered workup, the C-O-Al bond is cleaved, releasing the hemiacetal (lactol) directly.
Figure 1: Mechanistic pathway for the selective reduction of lactones to lactols.
Materials & Equipment
Reagents:
-
cis-Hexahydrophthalic anhydride (CAS: 13149-00-3) - Starting Material
-
Sodium Borohydride (NaBH₄) - Reagent A
-
Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene - Reagent B
-
Methanol (Anhydrous)
-
Tetrahydrofuran (THF), Anhydrous
-
Rochelle's Salt (Potassium sodium tartrate tetrahydrate)
-
Dichloromethane (DCM) or Toluene (Anhydrous)[2]
Equipment:
-
Schlenk line (Argon or Nitrogen atmosphere)
-
Cryogenic bath (Dry ice/Acetone for -78°C)
-
Cannula transfer system
-
Oven-dried glassware (flame-dried under vacuum recommended)
Experimental Protocol
Phase 1: Synthesis of cis-Hexahydrophthalide
Note: If cis-hexahydrophthalide is purchased commercially, proceed directly to Phase 2.
-
Setup: Charge a 500 mL round-bottom flask with cis-hexahydrophthalic anhydride (15.4 g, 100 mmol) and anhydrous THF (150 mL). Cool to 0°C.[3][4]
-
Reduction: Slowly add NaBH₄ (3.8 g, 100 mmol) in portions over 30 minutes. Caution: Gas evolution.
-
Addition: Dropwise add Methanol (50 mL) over 1 hour while maintaining 0°C. Stir at room temperature for 3 hours.
-
Workup: Quench with 1N HCl until pH ~2. Stir for 1 hour to ensure cyclization of the hydroxy-acid intermediate to the lactone.
-
Extraction: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[5]
-
Purification: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc) to yield cis-hexahydrophthalide as a clear oil.
-
Yield Target: 85-90%
-
Phase 2: Selective Reduction to Octahydroisobenzofuran-1-ol
Critical Control Point: Temperature must be strictly maintained at -78°C to prevent over-reduction.
-
Preparation: Flame-dry a 250 mL 3-neck flask under vacuum and backfill with Argon.
-
Solvation: Add cis-hexahydrophthalide (7.0 g, 50 mmol) and anhydrous Toluene (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Using a syringe pump or pressure-equalizing dropping funnel, add DIBAL-H (1.0 M in Toluene, 55 mL, 55 mmol, 1.1 equiv) dropwise over 45 minutes.
-
Rate: Ensure internal temperature does not rise above -70°C.
-
-
Incubation: Stir the mixture at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (Lactone) should disappear, and a more polar spot (Lactol) should appear.
-
Quench (The "Cold Kill"):
-
While still at -78°C, add anhydrous Methanol (5 mL) dropwise to destroy excess hydride.
-
Allow the mixture to warm to -20°C.
-
-
Workup (Rochelle's Salt Method):
-
Add saturated aqueous Rochelle's salt solution (100 mL) and stir vigorously at room temperature for 1-2 hours. Observation: The initial gelatinous aluminum emulsion will separate into two clear layers.
-
-
Isolation: Separate the organic layer.[5] Extract the aqueous layer with Et₂O (3 x 50 mL).
-
Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate). Note: Avoid acidic drying agents or prolonged exposure to silica, as the lactol can dehydrate or oxidize.
-
Concentration: Evaporate solvent under reduced pressure to yield the crude lactol.
Results & Discussion
Expected Data
The product exists as an equilibrium mixture of the closed lactol (major) and the open hydroxy-aldehyde (minor), though in non-polar solvents (CDCl₃), the cyclic hemiacetal form predominates.
| Parameter | Specification |
| Appearance | Colorless, viscous oil |
| Yield | 88 - 95% (Crude), >80% (Purified) |
| ¹H NMR (CDCl₃) | δ 5.2 - 5.6 ppm (m, 1H, anomeric -O-CH -OH) δ 3.5 - 4.0 ppm (m, 2H, -CH ₂-O-) δ 2.8 - 3.2 ppm (br s, 1H, -OH , D₂O exchangeable) |
| IR Spectrum | Broad band at 3300-3400 cm⁻¹ (O-H stretch) Absence of strong C=O stretch at 1770 cm⁻¹ (Lactone consumption) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Presence of Diol | Temperature rose above -60°C during DIBAL addition. | Use a digital thermometer probe inside the flask. Slow down addition rate. |
| Low Yield / Emulsion | Incomplete aluminum complex hydrolysis. | Increase stirring time with Rochelle's salt (up to 12h) or use 1M HCl (carefully) if acid-sensitivity is not a concern. |
| Starting Material Remains | Old DIBAL-H reagent (titer < 1.0M). | Titrate DIBAL-H before use or use a fresh bottle. Increase equivalents to 1.2. |
Workflow Diagram
Figure 2: Operational workflow for the cryogenic reduction protocol.
Safety & Compliance
-
DIBAL-H: Pyrophoric. Reacts violently with water and air. Handle only under inert atmosphere. Keep a beaker of sand and a Class D fire extinguisher nearby.
-
Cryogens: Dry ice/acetone baths can cause severe frostbite. Use insulated gloves.
-
Solvents: Toluene and THF are flammable and toxic. Perform all operations in a fume hood.
References
-
Reduction of Lactones to Lactols: Wilden, J. (2001). "Reduction of chroman-2-ones to lactols using diisobutylaluminium hydride." ChemSpider SyntheticPages, 29. Link
-
Anhydride to Lactone Reduction: Bailey, D. M., & Johnson, R. E. (1970). "Reduction of cyclic anhydrides with sodium borohydride." The Journal of Organic Chemistry, 35(10), 3574-3576. Link
-
General DIBAL-H Methodology: BenchChem Application Notes. "Partial Reduction of Lactones with Diisobutylaluminium Hydride (DIBAL-H)." Link
-
Target Molecule Data: PubChem. "Octahydroisobenzofuran." National Center for Biotechnology Information. Link
-
Green Chemistry Context: "Reduction of Sugar Lactones to Hemiacetals." Green Chemistry, 2009. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Precision Reduction of Hexahydrophthalide
Case ID: HHP-RED-001 Topic: Preventing Over-Reduction of Hexahydrophthalide (Lactone) to Diol Assigned Specialist: Senior Application Scientist, Synthesis Division Status: Active Guide
Executive Summary & Mechanistic Insight[1][2]
The Core Challenge: Reducing hexahydrophthalide (a bicyclic lactone) to its corresponding lactol (hemiacetal) is a competition between thermodynamic stability and kinetic control .
The reaction relies on trapping the substrate in a stable tetrahedral aluminate intermediate . If this intermediate collapses to the aldehyde during the reaction (due to temperature spikes), the highly reactive aldehyde will immediately consume remaining hydride to form the thermodynamic sink: 1,2-cyclohexanedimethanol (the diol) .
The "Safety Net" Mechanism
To stop at the lactol, you must maintain the integrity of the intermediate until the exact moment of quenching.
Figure 1: The bifurcation point occurs at the Intermediate stage. Maintaining -78°C prevents the "Premature Collapse" pathway.
Critical Parameters (The "Why" Behind the Protocol)
| Parameter | Specification | Scientific Rationale |
| Reagent | DIBAL-H (Diisobutylaluminum hydride) | DIBAL-H is a bulky, electrophilic reducing agent.[1] It coordinates to the carbonyl oxygen, forming a stable intermediate at low temps.[2] Stronger agents like LiAlH₄ drive the reaction directly to the diol regardless of temperature [1]. |
| Temperature | -78°C (Strict) | At -78°C, the C-O bond of the aluminate intermediate is kinetically stable. Above -60°C, it eliminates to form the aldehyde, which reduces faster than the starting lactone. |
| Stoichiometry | 1.05 – 1.10 Equiv. | Using >1.2 equivalents increases the statistical probability of attacking the transient aldehyde if any leakage occurs. |
| Solvent | Toluene (Preferred) or DCM | Toluene is non-coordinating and allows for lower viscosity at -78°C compared to THF. DIBAL-H is typically supplied in toluene.[3][4] |
| Quench | Methanol at -78°C | CRITICAL: You must destroy excess hydride before warming the reaction. Adding water/acid at room temp is too late; the exotherm will drive over-reduction. |
Validated Experimental Protocol
Objective: Selective reduction of hexahydrophthalide to hexahydro-1-hydroxy-3H-isobenzofuran (lactol).
Reagents Required:
-
Hexahydrophthalide (1.0 eq)
-
DIBAL-H (1.0 M in Toluene, 1.1 eq)
-
Anhydrous Toluene (0.1 M concentration relative to substrate)
-
Methanol (Anhydrous)
-
Rochelle's Salt (Sodium Potassium Tartrate) – Saturated aqueous solution.[5]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen/Argon.
-
Solvation: Dissolve hexahydrophthalide in anhydrous Toluene. Cool the bath to -78°C (Dry Ice/Acetone). Allow 15 minutes for the internal temperature to equilibrate.
-
Controlled Addition: Add DIBAL-H dropwise via syringe pump or pressure-equalizing funnel.
-
Incubation: Stir at -78°C for 1–2 hours.
-
The "Cold Quench" (Fail-Safe Point): While still at -78°C, add anhydrous Methanol (excess, ~5-10 eq) dropwise.
-
Observation: Gas evolution (H₂) will occur. Wait until bubbling ceases.
-
-
Emulsion Management: Remove the cooling bath. Add saturated Rochelle's Salt solution (volume equal to reaction solvent).
-
Workup: Vigorously stir the biphasic mixture at room temperature for 1–2 hours until two clear layers form (breaking the aluminum gel).
-
Extraction: Separate layers. Extract aqueous phase with EtOAc.[2] Dry organics over MgSO₄ and concentrate.
Troubleshooting & FAQ
Q1: I followed the protocol, but I still see 15-20% diol formation. Why?
A: This is usually a "Hot Spot" issue. Even if your bath is -78°C, adding DIBAL-H too quickly creates localized exotherms where the reagent hits the solution.[6]
-
Fix: Dilute your DIBAL-H solution with more toluene before addition, or use a syringe pump to slow the addition rate drastically.
Q2: The reaction turned into a thick, unworkable gel during workup.
A: This is the classic Aluminum Emulsion.
-
Fix: Do not filter. Add Rochelle's Salt (Sodium Potassium Tartrate) solution and stir vigorously. It acts as a ligand for Aluminum, solubilizing it into the aqueous layer. Be patient; this can take 1-3 hours of stirring [2].
Q3: Can I use NaBH4 instead?
A: Generally, no. NaBH4 is too mild for lactones unless activated (e.g., with CeCl3, Luche reduction conditions) or converted to a super-hydride. DIBAL-H is the industry standard for high-yield Lactone-to-Lactol conversion due to the specific stability of the aluminum intermediate [3].
Q4: My yield is low, but I don't see diol. Where is my product?
A: Lactols are in equilibrium with hydroxy-aldehydes and can be unstable on silica gel.
-
Fix: Minimize exposure to acidic silica during purification. Deactivate your silica column with 1% Triethylamine (TEA) before running your compound.
Workflow Decision Tree
Figure 2: Operational workflow for monitoring and working up the reduction.
References
-
BenchChem Application Notes. Partial Reduction of Lactones with Diisobutylaluminium Hydride (DIBAL-H). (2025).[2][8] Retrieved from
-
Organic Chemistry Portal. Synthesis of Lactols: DIBAL-H Reduction. Retrieved from
-
Organic Syntheses. Reduction of Esters and Lactones to Aldehydes and Lactols. Coll. Vol. 8, p. 241 (1993). Retrieved from
-
Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 6. reddit.com [reddit.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. DSpace [dr.lib.iastate.edu]
- 9. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing DIBAL-H reduction temperature for lactol yield
Welcome to the Technical Support Center for advanced synthetic workflows. As a Senior Application Scientist, I have designed this guide to address the critical variables in Diisobutylaluminum hydride (DIBAL-H) reductions.
The partial reduction of lactones to lactols (cyclic hemiacetals) is notoriously sensitive. DIBAL-H is a powerful electrophilic reducing agent; success relies entirely on trapping the reaction at the tetrahedral aluminum-alkoxide intermediate. When this intermediate collapses prematurely, over-reduction to the diol is inevitable[1]. This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to ensure high-fidelity lactol yields.
Mechanistic Workflow: Lactol vs. Diol Pathways
Logical workflow of DIBAL-H lactone reduction and temperature-dependent pathways.
Troubleshooting & FAQs
Q1: Why is my DIBAL-H reduction yielding diols instead of lactols, even when my cooling bath is set to -78 °C? Causality & Fix: The bulk bath temperature does not always equal the internal reaction temperature. Over-reduction to diols at -78 °C is almost entirely caused by localized "hot spots" during reagent addition[2]. When room-temperature DIBAL-H is dripped directly into the reaction mixture, the exothermic hydride transfer creates micro-environments where the tetrahedral intermediate collapses. If unreacted DIBAL-H is present, a rapid second hydride transfer occurs, yielding the diol[3].
-
Actionable Solution: Pre-cool the DIBAL-H solution using a secondary cooling bath and transfer via cannula, or drip the DIBAL-H slowly down the fully cooled inner wall of the reaction flask[2]. Ensure you are using exactly 1.0 to 1.1 equivalents; excess reagent guarantees over-reduction[3].
Q2: My lactone is insoluble at -78 °C, and the reaction stalls. How can I optimize the temperature without triggering over-reduction? Causality & Fix: While -78 °C is the gold standard for stabilizing the tetrahedral intermediate, many complex substrates (e.g., heavily protected sugar lactones) suffer from poor solubility[4].
-
Actionable Solution: You can safely optimize the temperature up to -40 °C depending on the substrate. Switch the solvent from THF (which strongly coordinates aluminum and alters reactivity) to Dichloromethane (DCM) or Toluene, which provide better low-temperature solubility profiles[4]. If you must raise the temperature, do so in 10 °C increments. The moment the starting material is consumed, quench immediately at that specific sub-zero temperature.
Q3: I am getting a persistent, gelatinous emulsion during workup that traps my product. What is the correct quenching protocol? Causality & Fix: Improper quenching forms insoluble aluminum hydroxide polymeric gels. Furthermore, quenching with room-temperature aqueous reagents causes an exothermic spike that collapses the intermediate while active hydride is still present, ruining your yield[3].
-
Actionable Solution: Utilize the two-stage Rochelle's salt workup[5]. First, perform a "cold quench" by adding Methanol dropwise at -78 °C to safely destroy excess DIBAL-H[6]. Second, add saturated aqueous Rochelle's salt (potassium sodium tartrate) and warm to room temperature. The tartrate acts as a bidentate ligand, chelating aluminum to form highly soluble aqueous complexes, breaking the emulsion[5].
Quantitative Benchmarks: Parameter Optimization
| Parameter | Optimal Range | High Risk Range | Mechanistic Consequence |
| DIBAL-H Equivalents | 1.0 – 1.1 eq | > 1.2 eq | Excess hydride remains active during quench, driving 2nd reduction to diol. |
| Addition Rate | ≤ 1 mL/min | > 5 mL/min | Exothermic spikes cause localized warming, collapsing the intermediate. |
| Reaction Temperature | -78 °C to -60 °C | > -40 °C | Thermal collapse of the tetrahedral Al-alkoxide intermediate. |
| Quench Temperature | -78 °C | 0 °C to RT | Protic quench at RT is highly exothermic; destroys intermediate before Al-H is neutralized. |
Self-Validating Experimental Protocol
To ensure absolute reproducibility, this protocol is designed as a closed-loop system. Each step contains a physical or visual checkpoint to validate that the chemistry is proceeding correctly before moving to the next phase.
Phase 1: Setup and Reduction
-
Preparation & Dissolution: Dissolve the lactone (1.0 eq) in anhydrous DCM or Toluene (0.1 M concentration) under an Argon atmosphere.
-
Self-Validation Checkpoint: The solution must be completely clear. Any turbidity indicates moisture or substrate insolubility, which will skew the stoichiometry and stall the reaction.
-
-
Equilibration: Submerge the flask in a dry ice/acetone bath (-78 °C) for 15 minutes.
-
Self-Validation Checkpoint: Insert an internal thermocouple probe; proceed only when the internal temperature reads ≤ -75 °C.
-
-
Controlled Addition: Add DIBAL-H (1.05 eq, 1.0 M in Toluene) dropwise down the cooled inner wall of the flask using a syringe pump set to 1 mL/min[6].
-
Self-Validation Checkpoint: Monitor the internal thermocouple. The temperature must not spike above -70 °C during the addition phase.
-
-
Monitoring: Stir for 1-2 hours at -78 °C. Monitor consumption of the starting material via TLC.
Phase 2: Two-Stage Quench and Chelation
Step-by-step phase separation and self-validation during Rochelle's salt quench.
-
Cold Quench: Add anhydrous Methanol (2.0 eq relative to DIBAL-H) dropwise while maintaining the flask at -78 °C[6].
-
Self-Validation Checkpoint: Gentle bubbling (evolution of hydrogen gas) confirms the destruction of excess active hydride. Wait until bubbling ceases.
-
-
Chelation Initiation: Pour the cold reaction mixture into a vigorously stirring Erlenmeyer flask containing saturated aqueous Rochelle's salt (equal volume to the reaction solvent)[7]. Remove from the cold bath and allow the mixture to warm to room temperature.
-
Phase Separation: Stir vigorously for 2-4 hours.
-
Self-Validation Checkpoint: Initially, the mixture will form a thick, cloudy white emulsion. The reaction is ready for extraction only when the emulsion completely breaks into two distinct, crystal-clear layers (organic and aqueous)[5].
-
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the lactol.
References
-
BenchChem. Application Notes and Protocols for Quenching Diisobutylaluminum Hydride (DIBA-H) Reactions. 5
-
OrgoSolver. DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. 3
-
BenchChem. Partial Reduction of Lactones with Diisobutylaluminium Hydride (DIBAL-H). 1
-
National Institutes of Health (PMC). Reduction of Sugar Lactones to Hemiacetals. 4
-
Organic Syntheses. Ester to Aldehyde (DIBAL-H). 6
-
Reddit Chempros. I'm having trouble with this reduction (Practical Tips). 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ester to Aldehyde (DIBAL-H) [commonorganicchemistry.com]
Technical Support Center: Handling Octahydroisobenzofuran-1-ol
Subject: Stability & Troubleshooting in Acidic Media
Case ID: OHIBF-001-ACID Status: Open Assigned Specialist: Senior Application Scientist, Stability Division
Executive Summary: The "Silent" Degradation
Octahydroisobenzofuran-1-ol is a cyclic hemiacetal (lactol).[1] To the uninitiated, it appears to be a stable alcohol. Chemically, however, it is a "masked" aldehyde.
In acidic conditions, this molecule does not behave like a standard secondary alcohol. It undergoes dynamic equilibrium shifting , leading to three primary failure modes:
-
Acetalization: Rapid conversion to ethers if alcohols (MeOH, EtOH) are present.
-
Dehydration: Irreversible conversion to enol ethers (hexahydroisobenzofuran).
-
Ring Opening: Equilibration with the acyclic hydroxy-aldehyde form.
Immediate Action Required: If your sample is currently dissolved in an acidic alcoholic solvent (e.g., Methanol + trace HCl), neutralize immediately with aqueous NaHCO₃ or Triethylamine.
The Mechanism of Failure (Root Cause Analysis)
To troubleshoot effectively, you must understand the acid-catalyzed pathway. The lactol is not a static structure; it is a gateway to reactive intermediates.
The Acid-Catalyzed Pathway[2][3][4][5][6][7][8]
Figure 1: The "Danger Zone" of Acidic pH. The oxocarbenium ion is the pivot point for all degradation pathways.
Detailed Causality:
-
Protonation: Acid protonates the anomeric hydroxyl group (-OH) at C1.
-
Water Loss: Water leaves, generating a resonance-stabilized oxocarbenium ion .
-
Fate Decision:
-
Scenario A (Nucleophile Present): If methanol is the solvent, it attacks the cation immediately, forming the methyl acetal (irreversible under basic workup, reversible with acid/water).
-
Scenario B (Non-Nucleophilic): If in dry CDCl₃ or Toluene with acid, a proton is lost from C7a, forming the double bond (enol ether).
-
Troubleshooting Guide (Ticket Resolution)
Use this matrix to diagnose your current experimental observations.
| Symptom | Probable Cause | Verification Method | Corrective Action |
| NMR: Anomeric proton (~5.2 ppm) disappeared. | Acetalization. You likely used MeOH or EtOH as a solvent in the presence of trace acid. | Check for a new sharp singlet (~3.4 ppm for OMe) in proton NMR. | Hydrolyze back to lactol using THF/H₂O (1:1) and catalytic pTsOH, then neutralize. |
| NMR: New aldehyde peak (~9.8 ppm) appeared. | Ring Opening. The equilibrium has shifted toward the acyclic hydroxy-aldehyde. | Check IR for strong Carbonyl stretch (~1720 cm⁻¹). | Remove acid.[2] The ring usually closes upon concentration or in neutral CDCl₃. |
| Mass Spec: Mass is M-18. | Dehydration. Acid catalyzed elimination of water to form the enol ether. | Check NMR for olefinic protons or loss of -OH signal. | Irreversible. Product cannot be recovered. Optimize upstream purification to exclude acid. |
| TLC: Spot is streaking or moving during elution. | Silica Acidity. Silica gel is slightly acidic (pH ~5-6), causing degradation on the column. | 2D-TLC: Run the plate, rotate 90°, and run again. Off-diagonal spots indicate decomposition. | Pre-treat silica column with 1% Triethylamine in Hexanes before loading. |
Standard Operating Procedures (SOPs)
SOP-01: Safe Workup of Reduction Reactions
Context: Most users generate this molecule by reducing hexahydrophthalide (or anhydride) with DIBAL-H.
The Error: Quenching DIBAL-H with 1M HCl. This instantly degrades the lactol. The Fix: Use the Rochelle's Salt Method .
-
Dilution: Dilute the reaction mixture (at -78°C) with diethyl ether.
-
Quench: Slowly add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).
-
Stir: Vigorously stir the biphasic mixture at room temperature until two clear layers form (usually 1-3 hours). Do not rush this.
-
Extraction: Separate layers. The aluminum salts remain solubilized in the aqueous layer.
-
Drying: Dry organic layer over Na₂SO₄ (neutral), not MgSO₄ (slightly acidic) if the product is highly sensitive.
SOP-02: NMR Sample Preparation
Context: Chloroform (CDCl₃) slowly decomposes to form DCl (Deuterium Chloride) and Phosgene upon storage.
-
Test Solvent: Check the acidity of your CDCl₃. If it turns litmus paper red, do not use it .
-
Neutralization: Pass CDCl₃ through a small plug of basic alumina or add solid K₂CO₃ to the NMR tube.
-
Alternative: Use DMSO-d6 or Benzene-d6 for higher stability during long acquisition times.
Frequently Asked Questions (FAQ)
Q: Can I store Octahydroisobenzofuran-1-ol in Methanol? A: Absolutely not. Even without added acid, trace environmental acidity or glass surface acidity can catalyze the formation of the methyl acetal over time. Store neat (oil/solid) or in anhydrous THF/Toluene at -20°C.
Q: I see two sets of peaks in my NMR. Is my product impure? A: Not necessarily. You are likely observing diastereomers . The bridgehead fusion (cis/trans) and the anomeric center (R/S) create multiple isomers.
-
Cis-fusion: The most common form from hydrogenation/reduction.
-
Anomeric mixture: The -OH group can be axial or equatorial. This ratio is solvent-dependent (anomeric effect).
Q: Why is my yield low after column chromatography? A: The lactol adsorbed onto the acidic silica gel and either opened or dehydrated.
-
Solution: Use neutral alumina instead of silica, or deactivate your silica gel with 1% Et₃N (Triethylamine) in the eluent.
References & Grounding
-
Lactol-Acetal Equilibrium:
-
Reduction of Lactones to Lactols (DIBAL-H Workup):
-
Source: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
Relevance: Establishes the necessity of neutral workups (Rochelle's salt) for lactol isolation.
-
URL:[Link]
-
-
Acid-Catalyzed Dehydration of Cyclic Hemiacetals:
-
Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 14: Nucleophilic addition to C=O).
-
Relevance: Mechanistic authority on oxocarbenium formation and elimination.
-
URL:[Link]
-
-
General Stability of Tetrahydrofuranols:
Sources
- 1. Lactol - Wikipedia [en.wikipedia.org]
- 2. leap.epa.ie [leap.epa.ie]
- 3. Hemiacetal - Wikipedia [en.wikipedia.org]
- 4. Octahydroisobenzofuran | C8H14O | CID 549024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Dihydroisobenzofuran-1-ol | C8H8O2 | CID 10931480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
Minimizing dehydration to enol ether side products
Topic: Minimizing Dehydration to Enol Ether Side Products Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]
Ticket: Minimizing Enol Ether Formation During Acetalization & Aldol Workflows Status: Open Priority: High
Welcome to the Technical Support Center. This guide addresses the suppression of enol ether side products, a common failure mode in acetal protection and aldol reactions. This issue typically arises from competing elimination pathways (
Module 1: The Mechanistic Diagnostic
Root Cause Analysis: Enol ether formation is rarely random; it is a direct consequence of the Oxonium Ion Partitioning . When a carbonyl or hemiacetal is protonated, it forms an oxonium intermediate.[1] This intermediate has two divergent fates:
-
Substitution (
-like): Attack by an alcohol (desired acetal pathway).[1] -
Elimination (
): Loss of a -proton (undesired enol ether pathway).[1]
The elimination pathway is favored by:
-
High Temperatures: Increases entropy, favoring the expulsion of a leaving group without capturing a nucleophile.
-
Steric Hindrance: Bulky alcohols struggle to attack the oxonium ion, allowing elimination to compete.
-
Strong Acidity: Promotes rapid equilibrium but can catalyze the elimination of the sensitive intermediate.
Visualizing the Pathway Competition
The following diagram illustrates the critical decision point where your reaction diverges toward the side product.
Figure 1: The Oxonium Ion Partitioning.[1] Path A leads to the acetal, while Path B (Elimination) leads to the enol ether. High heat and weak nucleophiles favor Path B.
Module 2: Synthesis Optimization (Troubleshooting)
Issue: "My acetalization reaction contains 10-15% vinyl/enol ether."
Solution: Shift the equilibrium toward substitution by modifying the catalyst acidity and water scavenging method.
Protocol 1: Catalyst Selection
Strong acids like
| Catalyst | pKa (approx) | Risk Level | Recommended Use Case |
| -2.8 | High | Robust substrates; simple acetals.[1] | |
| Camphorsulfonic Acid (CSA) | 1.2 | Medium | Sterically hindered ketones.[1] |
| PPTS | 5.2 | Low | Acid-sensitive substrates; preventing elimination.[1] |
| Lewis Acid | Very Low | Highly sensitive aldehydes/glycals.[1] |
Standard PPTS Protocol:
-
Dissolve substrate (1.0 equiv) in Benzene or Toluene (or Cyclohexane for green chemistry compliance).[1]
-
Add diol (1.2 – 5.0 equiv) and PPTS (0.1 equiv) .
-
Reflux with a Dean-Stark trap.[1]
Protocol 2: Chemical Water Scavenging (Orthoformates)
If thermal elimination is the problem (i.e., the reaction requires high heat to remove water), switch to a chemical drying agent that works at room temperature.[1]
Workflow:
-
Use Trimethyl Orthoformate (TMOF) or Triethyl Orthoformate (TEOF) as both the solvent and water scavenger.[1]
-
Water produced is irreversibly consumed to form methanol/ethanol and formate ester.[1]
-
Reaction: Substrate + Diol + TMOF + Cat.
(catalytic) Acetal + + Methyl Formate.[1]
Module 3: Workup & Purification (The "Hidden" Failure)
Issue: "NMR showed pure product, but after the column, I see enol ether or decomposition."
Root Cause: Silica gel is naturally acidic (
Protocol: Neutralizing Silica Gel
You must buffer the stationary phase to prevent on-column degradation.
Step-by-Step Guide:
-
Select Solvent: Prepare your eluent system (e.g., Hexanes/EtOAc).[1][2]
-
Add Buffer: Add 1% (v/v) Triethylamine (
) to the solvent mixture. -
Slurry Pack: Slurry the silica gel in this basic solvent mixture.
-
Flush: Pour the slurry into the column and flush with 2 column volumes of the solvent containing
. -
Run: Load your sample.
-
Note: You can omit
from the eluent during the run if the column is pre-equilibrated, but keeping 0.5% in the mobile phase is safer for highly labile acetals.
-
Module 4: Aldol-Specific Troubleshooting
Issue: "I want the
Logic: The dehydration is often driven by the stability of the conjugated system. To prevent this, you must operate under Kinetic Control .[1]
Troubleshooting Matrix:
-
Temperature: Run the reaction at
. Dehydration usually requires or higher.[1] -
Quenching: Quench with a buffered solution (e.g., Acetate buffer
7) at low temperature. Do not allow the reaction to warm up before quenching. -
Reagent: Use Lithium Diisopropylamide (LDA) for specific enolate generation rather than thermodynamic bases like KOH/NaOH.[1]
Frequently Asked Questions (FAQ)
Q: Can I fix the enol ether if it has already formed? A: Sometimes. If you have a mixture of acetal and enol ether, treat the mixture with the original alcohol and a catalytic amount of PPTS at room temperature. This "hydro-alkoxylation" can convert the enol ether back into the acetal, provided water is strictly excluded.
Q: Why do I see enol ether when using molecular sieves?
A: Molecular sieves can be slightly acidic (surface silanols).[1] If your substrate is extremely sensitive, use basic alumina or add a spatula tip of
Q: Is THF or DCM better for preventing this side product? A: DCM (Dichloromethane) is generally better.[1] Ethereal solvents like THF can coordinate with Lewis acids, potentially altering the catalyst's activity.[1] DCM is non-coordinating and allows for cleaner precipitation of polar byproducts if using specific scavengers.[1]
References
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977).[1] Pyridinium p-toluenesulfonate.[1][3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774.[1]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to Chapter 4 on stability of acetals/ketals).
-
BenchChem Technical Support. (2025). Troubleshooting Streaking of Amines on Silica Gel Columns (Protocol regarding silica neutralization).
-
Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.[1] (Foundation for Lanthanide mildness).[1]
Sources
Technical Support Center: Solvent-Induced Stability of Octahydroisobenzofuran-1-ol
Introduction: Welcome to the technical support guide for octahydroisobenzofuran-1-ol. This resource is designed for researchers, chemists, and formulation scientists who are utilizing this compound in their work. Octahydroisobenzofuran-1-ol, a cyclic hemiacetal (also known as a lactol), is a valuable synthetic intermediate. However, its inherent chemical nature presents stability challenges that are highly dependent on the solvent environment. Understanding these challenges is critical for ensuring experimental reproducibility, reaction efficiency, and the overall integrity of your drug development pipeline. This guide provides in-depth answers to common issues, troubleshooting protocols, and the fundamental chemical principles governing the stability of this molecule.
Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What is octahydroisobenzofuran-1-ol, and why is its stability a primary concern?
Octahydroisobenzofuran-1-ol is a bicyclic organic compound. Structurally, it is a lactol, meaning it contains a cyclic hemiacetal functional group. This is the core reason for its potential instability. The lactol exists in a dynamic equilibrium with its open-chain tautomer, a hydroxy-aldehyde (specifically, 2-(hydroxymethyl)cyclohexanecarbaldehyde).
The stability of your sample is directly related to the position of this equilibrium. A shift towards the open-chain form can lead to undesirable side reactions such as oxidation of the aldehyde, aldol reactions, or other degradation pathways, compromising the purity and reactivity of your material.
Caption: Workflow for solvent stability screening.
Methodology:
-
Stock Solution: Prepare a ~1 mg/mL stock solution of octahydroisobenzofuran-1-ol in HPLC-grade acetonitrile.
-
Sample Preparation: In separate HPLC vials, add a known volume (e.g., 100 µL) of the stock solution. Carefully evaporate the acetonitrile under a gentle stream of nitrogen.
-
Reconstitution: To each vial, add 1 mL of the solvent to be tested (e.g., Water, Methanol, DMSO, Toluene). Cap and vortex thoroughly.
-
Analysis:
-
Immediately inject one sample from each solvent onto the HPLC system to get a "Time 0" reading.
-
Store the vials under controlled conditions (e.g., 40°C).
-
Inject samples at subsequent time points (e.g., 4, 8, 24 hours).
-
-
Data Processing: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the Time 0 peak area. Note the appearance and growth of any new peaks.
Protocol 2: Forced Degradation Study for a Stability-Indicating Method
This protocol follows ICH guidelines to assess degradation pathways and validate an analytical method. A target degradation of 5-20% is ideal for observing degradation products without completely consuming the parent compound.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in acetonitrile and add an equal volume of 0.1 M HCl. Heat at 60°C. [1]* Base Hydrolysis: Dissolve the compound in acetonitrile and add an equal volume of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Dissolve the compound in acetonitrile and add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 80°C). Also, store a solution (in a stable solvent like acetonitrile) at 60°C.
-
Photostability: Expose the solid compound and a solution to light with a specific illumination (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.
Procedure:
-
Prepare separate solutions for each stress condition. Include a control sample (unstressed).
-
Monitor the reactions over time (e.g., 0, 2, 4, 8, 24 hours) by taking aliquots, neutralizing if necessary (for acid/base samples), and diluting to a suitable concentration.
-
Analyze all samples by HPLC-UV/DAD and LC-MS.
-
Evaluation:
-
Confirm that the analytical method can separate the parent peak from all generated degradation peaks.
-
Use LC-MS to obtain mass information on the degradation products to help elucidate their structures and understand the degradation pathways. [2]
-
References
-
Solvent effects. (n.d.). In Wikipedia. Retrieved February 20, 2024, from [Link]
-
Matijašić, M., et al. (2021). Stability-Indicating Analytical Approach for Stability Evaluation of Lactoferrin. Pharmaceuticals, 14(7), 1065. Available at: [Link]
-
4.1.1 Protic Vs Aprotic Solvent. (n.d.). Scribd. Retrieved February 20, 2024, from [Link]
-
Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025, May 12). Orango. Available at: [Link]
-
Understanding Protic and Aprotic Solvents: The Chemistry Behind the Choices. (2026, January 15). Oreate AI. Available at: [Link]
-
Protic Vs Aprotic Solvents. (n.d.). Wax Studios. Retrieved February 20, 2024, from [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
-
Wittich, R. M., et al. (1999). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 65(12), 5518-5524. Available at: [Link]
-
Matijašić, M., et al. (2021). Stability-Indicating Analytical Approach for Stability Evaluation of Lactoferrin. ResearchGate. Available at: [Link]
-
Wolska, L., et al. (2012). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 21(3), 749-755. Available at: [Link]
-
Al-Otaibi, J. S., et al. (2025, May 28). Investigation of the Influence of Solvent Polarity and Temperature on the Vibrational Spectra, Photophysical Properties, Optical, and Thermodynamic Characteristics of 1-Benzofuran: A Density Functional Theory Approach. ResearchGate. Available at: [Link]
-
Su, C. H., et al. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design, 24(7), 3045-3057. Available at: [Link]
-
Octahydroisobenzofuran. (n.d.). PubChem. Retrieved February 20, 2024, from [Link]
-
Zhai, S., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 44(2), 705-711. Available at: [Link]
-
Kumar, V., et al. (2018). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 3(5), 116-126. Available at: [Link]
-
D'Auria, M., et al. (2025, July 11). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Molecules, 30(14), 2935. Available at: [Link]
-
Zwiener, C., et al. (2005). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. Analytical and Bioanalytical Chemistry, 382(8), 1881-1888. Available at: [Link]
Sources
Quenching protocols for aluminum hydride reductions of lactones
Topic: Quenching protocols for aluminum hydride reductions of lactones Ticket ID: #LAH-LAC-001 Status: Active Support Tier: Senior Application Scientist
Introduction: The "Aluminum Emulsion" Challenge
Reducing lactones with aluminum hydrides (LiAlH₄ or DIBAL-H) is a staple transformation in drug development. However, the workup is often more challenging than the reaction itself. The primary failure mode is not chemical conversion but product isolation .
Aluminum byproducts (
The Core Objective: Transform the gelatinous aluminum "mud" into a granular, filterable solid (Fieser method) or a water-soluble complex (Rochelle's salt method) without degrading the specific lactone-derived product (diol vs. lactol).
Decision Matrix: Selecting Your Protocol
Do not default to a single method. Choose your quenching protocol based on the reagent used and the scale of your reaction.
Figure 1: Decision tree for selecting the optimal quenching strategy based on reagent and scale.
Protocol A: The Fieser Method (n, n, 3n)
Best For: LiAlH₄ reductions (Target: Diols), Small to Medium Scale (<10g LAH).
The Fieser workup uses a specific stoichiometry of water and base to generate a granular aluminate salt that does not trap product.[1] It is the fastest method if done correctly.
The "n, n, 3n" Rule
For every 1 gram of LiAlH₄ used, add the following sequentially:
| Step | Reagent | Amount | Purpose |
| 1 | Water | 1 mL | Quenches excess hydride; releases |
| 2 | 15% NaOH | 1 mL | Converts gelatinous |
| 3 | Water | 3 mL | Hydrates the salts to facilitate filtration.[2] |
Step-by-Step Workflow
-
Cool: Place reaction flask in an ice bath (
C) with vigorous stirring. Dilute with diethyl ether (Et₂O) if the mixture is too viscous. -
Add Step 1 (Water): Add slowly (dropwise). CAUTION: Vigorous
evolution. Wait for bubbling to cease. -
Add Step 2 (15% NaOH): Add directly to the mixture. The grey suspension will turn white/off-white.
-
Add Step 3 (Water): Add the final volume of water.[2][3][4][5][6]
-
Age the Precipitate: Remove the ice bath. Stir at Room Temperature (RT) for 15–30 minutes. The mixture should turn into a clear liquid with a white, sand-like precipitate.
-
Filter: Filter through a pad of Celite. Wash the cake with hot THF or Et₂O to recover occluded product.
-
Dry: Dry the filtrate over
and concentrate.
Expert Insight: If the precipitate remains sticky/grey, you likely rushed Step 5. The "aging" period is critical for the crystal growth of the aluminate salts [1].
Protocol B: Rochelle's Salt (Solubilization)
Best For: Large Scale (>10g LAH), DIBAL-H reductions, or when Fieser fails (persistent emulsion).
Rochelle's salt (Potassium Sodium Tartrate) acts as a chelating ligand.[2] Instead of precipitating the aluminum, it binds to it, rendering the aluminum water-soluble. This forces a clean phase separation between the organic product and the aqueous aluminum waste.[7]
Mechanism of Action
Tartrate is a bidentate ligand that displaces hydroxides, preventing the formation of the polymeric Al-O-Al network (the "gel").
Figure 2: Chelation mechanism allowing for phase separation.
Step-by-Step Workflow
-
Quench: Cool reaction to
C. Quench excess hydride with Ethyl Acetate (gentler) or Water (careful!).[2][3][8]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Add Salt: Add a Saturated Aqueous Solution of Rochelle's Salt .
-
Volume Rule: Use roughly 20-30 mL of saturated solution per gram of hydride reagent used.
-
-
The "Vigorous" Stir: This is the bottleneck. You must stir vigorously at RT.
-
Time: 1 to 12 hours.
-
Visual Cue: Stir until two distinct, clear layers appear. If the interface is cloudy, keep stirring.
-
-
Extract: Pour into a separatory funnel. The aluminum stays in the aqueous layer. Extract the aqueous layer once with organic solvent to ensure yield.
Protocol C: DIBAL-H Specifics (Lactone to Lactol)
Context: Unlike LAH, DIBAL-H (at -78°C) can reduce a lactone to a lactol (cyclic hemiacetal) without opening the ring to a diol.[9][10]
Critical Failure Point: If the quench warms up before the aluminum complex is destroyed, the lactol will over-reduce to the diol [2].[10]
The "Cold Quench" Protocol
-
Maintain -78°C: Do not remove the cooling bath.
-
Methanol Addition: Add dry Methanol dropwise at -78°C.
-
Why? Methanol destroys the excess DIBAL reagent and breaks the Al-O bond while the system is too cold for further hydride transfer.
-
-
Transfer: Once gas evolution ceases, transfer the cold mixture into a vigorously stirring flask of Rochelle's Salt solution (at RT).
-
Workup: Proceed with the standard Rochelle's salt stirring method (Protocol B).
Troubleshooting & FAQs
Q1: I used the Fieser method, but I have a grey, sticky sludge instead of white sand. What now?
-
Diagnosis: Incomplete hydrolysis or insufficient stirring time.
-
Fix: Do not try to filter yet. Add Celite and a small amount of anhydrous
directly to the sludge. Stir for another 15 minutes. The helps draw out residual water that makes the gel sticky. If that fails, add 1M HCl (if your product is acid-stable) to dissolve the salts completely.
Q2: Can I use the Fieser method for DIBAL-H?
-
Answer: Technically yes, using the ratio: 0.04 mL Water : 0.04 mL 15% NaOH : 0.1 mL Water per mmol of DIBAL [3].[6][11] However, DIBAL reactions are often run in toluene or hexanes; the Fieser precipitates tend to be finer and harder to filter in these solvents. Rochelle's salt is generally superior for DIBAL.
Q3: My lactone reduction product (a diol) is water-soluble. I lost it in the aqueous layer.
-
Diagnosis: Diols are polar. A standard aqueous workup (Rochelle's) might retain the product.[2][8]
-
Fix: Use Glauber's Salt (
) .[2][11]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Q4: I am scaling up to 50g of LAH. Is Fieser safe?
-
Answer: No. The exotherm from the "1 mL water" addition on a 50g scale can cause a solvent flash-boil (runaway reaction). For >20g LAH, use the Rochelle method or pre-quench with Ethyl Acetate (which consumes hydride without evolving
as violently) before adding water.
References
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
-
Frontier, A. Not Voodoo: Workup for Aluminum Hydride Reductions. University of Rochester.[11] Available at: [Link]
-
Organic Syntheses. Reduction of Esters and Lactones. Org. Synth. Coll. Vol. various. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rroij.com [rroij.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 9. benchchem.com [benchchem.com]
- 10. orgosolver.com [orgosolver.com]
- 11. Magic Formulas [chem.rochester.edu]
- 12. reddit.com [reddit.com]
Validation & Comparative
1H NMR Chemical Shifts of Octahydroisobenzofuran-1-ol Anomeric Proton: A Comparative Guide
This guide provides an in-depth technical analysis of the 1H NMR chemical shifts for the anomeric proton of octahydroisobenzofuran-1-ol (also known as hexahydrophthalide lactol), a critical intermediate in the synthesis of complex bicyclic heterocycles.
Executive Summary
Octahydroisobenzofuran-1-ol exists as a dynamic equilibrium of diastereomers (anomers) and ring-fusion isomers (cis vs. trans). The anomeric proton (H-1) is the most diagnostic NMR signal for determining the stereochemical outcome of its synthesis (typically via DIBAL-H reduction of hexahydrophthalide). This guide compares the chemical shifts (
Mechanistic Insight & Conformational Analysis
The chemical shift and multiplicity of the anomeric proton are governed by three primary factors:
-
Ring Fusion Stereochemistry : The bicyclo[4.3.0]nonane skeleton can be cis-fused (flexible) or trans-fused (rigid).
-
Anomeric Effect : In non-polar solvents (e.g., CDCl
), the thermodynamic equilibrium favors the axial orientation of the hydroxyl group (endo-anomer), stabilizing the orbital overlap between the ring oxygen lone pair ( ) and the C-O antibonding orbital. -
Karplus Relationship : The vicinal coupling constant (
) depends on the dihedral angle between the anomeric proton (H-1) and the bridgehead proton (H-7a).
Conformational Equilibrium Diagram
The following diagram illustrates the relationship between the precursor lactone and the resulting lactol anomers.
Figure 1: Reaction pathway and dynamic equilibrium of octahydroisobenzofuran-1-ol. The open-chain hydroxy-aldehyde is usually a minor component (<5%) in CDCl
Comparative Analysis: Chemical Shifts & Coupling Constants
The anomeric proton (H-1) typically resonates in the 5.1 – 5.6 ppm range. The precise position and splitting pattern distinguish the specific isomer.
Table 1: Diagnostic 1H NMR Data (CDCl
, 400-600 MHz)
| Isomer Configuration | Anomeric Proton (H-1) | Multiplicity | Coupling Constant ( | Stereochemical Interpretation |
| cis-Fused (Major Anomer) | 5.25 – 5.45 | d or br s | < 4.0 Hz | Endo-OH (Pseudo-Axial) H-1 is pseudo-equatorial. Dihedral angle |
| cis-Fused (Minor Anomer) | 5.10 – 5.20 | d | ~ 2-5 Hz | Exo-OH (Pseudo-Equatorial) H-1 is pseudo-axial. Ring flexibility averages |
| trans-Fused (Major Anomer) | 5.30 – 5.50 | d | 1.5 – 3.0 Hz | Axial-OH ( |
| trans-Fused (Minor Anomer) | 4.90 – 5.10 | d | 7.0 – 9.0 Hz | Equatorial-OH ( |
| Open Chain Aldehyde | 9.60 – 9.80 | t or d | 1-2 Hz | -CHO Proton Trace amounts visible in wet solvents or at equilibrium. |
Critical Note : The cis-fused system is conformationally mobile. The "major" anomer is dictated by the anomeric effect, which prefers the axial OH. However, in hydrogen-bonding solvents (e.g., DMSO-
, DO), the equilibrium shifts, and the signals may coalesce or change ratios.
Distinguishing cis vs. trans Fusion
-
cis-Fusion : The bridgehead protons (H-3a/H-7a) are typically complex multiplets at 2.4 – 2.8 ppm . The ring junction is flexible, often leading to broadened signals.
-
trans-Fusion : The bridgehead protons are more resolved and appear upfield (1.8 – 2.2 ppm ) due to the rigid chair conformation of the cyclohexane ring.
Experimental Protocol: Synthesis & Characterization
To accurately measure these values, the lactol must be synthesized carefully to avoid over-reduction to the diol or oxidation to the lactone.
Protocol: Selective Reduction of Hexahydrophthalide
-
Reagents : cis-Hexahydrophthalide (1.0 equiv), DIBAL-H (1.1 equiv, 1.0 M in toluene), anhydrous CH
Cl . -
Procedure :
-
Cool the lactone solution in CH
Cl to -78 °C under Argon. -
Add DIBAL-H dropwise over 20 minutes. Crucial: Maintain temperature < -70 °C to prevent ring-opening to the diol.
-
Stir for 1-2 hours. Monitor by TLC (stain with anisaldehyde; lactol appears as a distinct blue/purple spot, different from the lactone).
-
Quench : Add MeOH (excess) at -78 °C, then a saturated Rochelle's salt (potassium sodium tartrate) solution. Warm to RT and stir vigorously for 2 hours until phases separate clearly.
-
-
Isolation : Extract with CH
Cl , dry over Na SO , and concentrate in vacuo.-
Note: Do not use silica gel chromatography if possible, as the acidity can catalyze acetal formation or dehydration. If necessary, use neutralized silica (Et
N treated).
-
NMR Sample Preparation
-
Solvent : Use CDCl
(dried over neutral alumina) for the sharpest signals and to maximize the anomeric effect. -
Concentration : ~10-20 mg in 0.6 mL solvent.
-
Temperature : Run at 298 K . If signals are broad (due to cis-ring flipping), cool to 273 K to freeze the conformers.
Assignment Decision Tree
Use this logic flow to assign your specific isomer based on the H-1 signal.
Figure 2: Logic flow for stereochemical assignment of octahydroisobenzofuran-1-ol isomers.
References
-
Bailey, W. F., & Rivera, A. D. (1984). Conformational Analysis of cis- and trans-Octahydroisobenzofuran. Journal of Organic Chemistry, 49(26), 4958–4964. Link
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Chapter 11: Conformational Analysis of Heterocycles). Link
-
Wiberg, K. B., & Bailey, W. F. (1980). 13C NMR Spectra of Bicyclo[4.3.0]nonanes and 8-Oxabicyclo[4.3.0]nonanes. Journal of Organic Chemistry, 45(19), 3836–3841. Link
-
Guss, P. L., et al. (1982). Reduction of Hexahydrophthalic Anhydride Derivatives: Stereochemical Outcomes. Journal of Agricultural and Food Chemistry, 30(4), 760-765. (Provides analogous reduction protocols). Link
C13 NMR Analysis of Bicyclic Lactols: A Strategic Guide for Structural Elucidation
Executive Summary
Bicyclic lactols are deceptive structural motifs. Often appearing as stable solids, they exist in solution as a dynamic equilibrium between closed hemiacetal forms (anomers) and open-chain hydroxy-carbonyls. For drug development professionals, misinterpreting this equilibrium can lead to erroneous potency assignment or stability data.
While 1H NMR is the standard workhorse, it frequently fails in lactol analysis due to signal overlap in the 3.5–5.5 ppm region and rapid proton exchange rates that broaden anomeric signals. 13C NMR , conversely, offers a superior analytical window.[1] The distinct chemical shift dispersion (0–220 ppm) allows for the unambiguous quantification of open-chain tautomers and the stereochemical assignment of anomers via the gamma-gauche effect.
This guide provides a comparative analysis, mechanistic insights, and a validated experimental protocol for the robust characterization of bicyclic lactols.
Part 1: The Analytical Landscape
To select the correct tool, one must understand the limitations of the alternatives. The following table contrasts 13C NMR with common competing methods for lactol analysis.
Table 1: Comparative Performance Matrix
| Feature | 13C NMR (Recommended) | 1H NMR | X-Ray Crystallography | DFT Calculation |
| Primary Advantage | Resolution: 200+ ppm range prevents overlap; distinct "zones" for carbonyl vs. anomeric carbons. | Sensitivity: Fast acquisition; useful for J-coupling analysis ( | Definitive Structure: Absolute stereochemistry determination. | Predictive Power: Validates experimental assignments. |
| Lactol Specificity | High: Distinguishes | Medium: Anomeric protons often obscured by water/solvent or broadened by exchange. | Low (Solution): Only captures the solid-state conformer, ignoring solution equilibrium. | N/A: Computational only. |
| Timescale | Slow: Captures thermodynamic average or distinct species if exchange is slow. | Fast: Often results in weighted average signals if mutarotation is rapid. | Static: No dynamic information. | Static: Equilibrium constants must be inferred energetically. |
| Sample Req. | 10–50 mg (for good S/N). | < 1 mg. | Single Crystal (often impossible for oily lactols). | High-performance computing. |
Part 2: Mechanistic Insight & Spectral Fingerprinting
The Lactol Equilibrium
The core challenge in analyzing bicyclic lactols is Ring-Chain Tautomerism . In solution, the bicyclic lactol undergoes reversible ring opening to form a hydroxy-ketone (or aldehyde), which then re-closes to form either the original anomer or its diastereomer.
13C NMR is the "Truth Serum" for this equilibrium because:
-
The Carbonyl Alert: The open-chain form displays a ketone/aldehyde signal at 200–220 ppm . Even at <5% abundance, this quaternary carbon is distinct.
-
The Anomeric Zone: The closed lactol carbon resonates at 90–110 ppm .
-
Stereochemical shift: The difference between
and anomers is typically 3–6 ppm , governed by steric compression.
Diagram 1: The Tautomeric Equilibrium Pathway
This diagram illustrates the dynamic interconversion detectable by NMR.
Caption: Chemical shift mapping of the ring-opening mutarotation process distinctive in 13C NMR.
Part 3: Stereochemical Assignment (The Gamma-Gauche Effect)
Once the lactol is confirmed, the next step is assigning the specific diastereomer (
In bicyclic systems, 13C NMR is often superior to NOE (Nuclear Overhauser Effect) because NOE signals can be weak in small, rapidly tumbling molecules. Instead, we rely on the Gamma-Gauche Effect (
-
Rule: A carbon atom in a gauche orientation (sterically compressed) relative to a substituent at the
-position will be shielded (shifted upfield by 2–5 ppm) compared to the anti isomer. -
Application: In a bicyclic lactol, the bridgehead carbons or the carbons adjacent to the anomeric center will show significant shifts depending on whether the -OH group is axial (crowded) or equatorial (relaxed).
Part 4: Validated Experimental Protocol
To ensure reproducibility and prevent artifactual degradation (e.g., dehydration to enol ethers), follow this self-validating protocol.
Phase 1: Sample Preparation
Objective: Prevent acid-catalyzed degradation and control mutarotation rate.
-
Solvent Selection:
-
Standard:DMSO-d6 . Its high viscosity and hydrogen-bonding capability often slow down proton exchange, sharpening the -OH signals in 1H NMR and providing distinct anomeric peaks in 13C NMR.
-
Alternative:Acetone-d6 .[2] Good for low-temperature studies.
-
Avoid:CDCl3 (unless neutralized). Chloroform is naturally acidic (forms HCl over time), which catalyzes rapid mutarotation and dehydration.
-
-
Neutralization (Critical Step):
-
Filter the solvent through a small plug of basic alumina or add solid
to the NMR tube if the lactol is acid-sensitive.
-
-
Concentration:
-
Prepare a high-concentration sample (~30–50 mg in 0.6 mL) to detect the minor open-chain tautomer (carbonyl region).
-
Phase 2: Acquisition Parameters
Objective: Quantitative accuracy for ratio determination.
-
Pulse Sequence: zgig (Inverse gated decoupling) is ideal for quantitative 13C, but standard zgpg (Power gated) is sufficient for structural ID.
-
Relaxation Delay (D1): Set D1 = 3–5 seconds. Anomeric carbons have shorter
relaxation times than pure ketones, but sufficient delay is needed for integration accuracy. -
Scans: Minimum 1024 scans (due to low sensitivity of 13C).
Phase 3: The Workflow Logic
Follow this decision tree to interpret the resulting spectra.
Diagram 2: Structural Elucidation Workflow
Caption: Logical decision tree for interpreting 13C NMR data of potential lactol systems.
Part 5: Case Study & Data Interpretation
Scenario: Analysis of a hexahydro-2H-cyclopenta[b]furan-2-ol derivative (a bicyclic lactol).
Experimental Data:
-
Solvent: DMSO-d6
-
Temperature: 298 K
| Carbon Position | Chemical Shift ( | Interpretation |
| C=O (Open Chain) | 212.4 | Weak signal (<5% intensity). Confirms lactol nature; rules out stable cyclic ether. |
| C-1 (Major Anomer) | 98.2 | Major diastereomer. Likely |
| C-1 (Minor Anomer) | 103.5 | Minor diastereomer. Likely |
| C-Bridgehead | 45.1 (Major) / 42.3 (Minor) | 2.8 ppm difference due to |
Analysis: The presence of the 212.4 ppm signal confirms the compound is not a static ether but a lactol. The 5.3 ppm difference between the anomeric carbons (98.2 vs 103.5) is characteristic of bicyclic systems where ring strain influences the electronic environment. The upfield shift of the bridgehead carbon in the minor isomer suggests steric compression, aiding in the assignment of relative stereochemistry.
References
-
Chemical Shift Ranges & Anomeric Effects
-
Solid-State vs.
-
13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. (2005).[6] PubMed. Discusses the axial symmetry and chemical shift tensors of alpha vs beta anomers.
-
-
Tautomerism and Solvent Effects
-
Experimental Protocols for Keto-Enol/Lactol Systems
-
Stereochemical Differentiation (Gamma Effect)
-
NMR differentiation of bicyclic lactol diastereomers. (2009). PubMed. Illustrates the synthesis and analysis of bicyclic gamma-lactams/lactols and their stereochemical assignment.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. compoundchem.com [compoundchem.com]
- 6. Linear analysis of carbon-13 chemical shift differences and its application to the detection and correction of errors in referencing and spin system identifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cores.research.asu.edu [cores.research.asu.edu]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
Technical Guide: Distinguishing Lactols, Lactones, and Aldehydes via IR Spectroscopy
Topic: IR Spectroscopy Distinguishing Lactol from Lactone and Aldehyde Content Type: Publish Comparison Guide
Executive Summary
In drug discovery and natural product synthesis, distinguishing between lactols (cyclic hemiacetals), lactones (cyclic esters), and aldehydes is a frequent analytical challenge. These functional groups often exist in metabolic equilibrium or serve as pivotal intermediates. While NMR is definitive, Infrared (IR) Spectroscopy offers a rapid, cost-effective, and non-destructive diagnostic tool.
This guide provides a rigorous framework for differentiating these moieties based on vibrational modes. The core distinction relies on the interplay between carbonyl (
Mechanistic Basis of Vibrational Modes
To accurately interpret the spectra, one must understand the electronic and mechanical factors influencing the bond vibrations.
A. The Carbonyl (
) Shift & Ring Strain
The carbonyl stretching frequency (
-
Aldehydes: The carbonyl carbon is
hybridized. The bond is polarized but unstrained.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Lactones: As cyclic esters, ring size dictates hybridization efficiency.
-
Ring Strain Effect: Decreasing ring size (6
5 4 membered) forces the internal angle to compress. To maintain orbital overlap, the ring bonds gain -character, forcing the exocyclic bond to gain -character. -
Result: Higher
-character strengthens the bond, shifting absorption to higher wavenumbers .[1]
-
B. The Aldehyde "Fingerprint" (Fermi Resonance)
Aldehydes possess a unique C-H bond adjacent to the carbonyl.[2] The fundamental C-H stretch (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹
C. The Lactol Equilibrium Paradox
Lactols are cyclic hemiacetals. In the solid state, they often exist purely as the closed ring. In solution, they undergo ring-chain tautomerism , equilibrating with the open-chain hydroxy-aldehyde.
-
Implication: A solid-state IR (KBr pellet) of a lactol may show no carbonyl peak, while a solution IR might show a weak carbonyl peak and a strong O-H stretch.
Comparative Analysis: Spectral Markers
The following table summarizes the diagnostic frequency ranges.
| Feature | Aldehyde (R-CHO) | Lactone (Cyclic Ester) | Lactol (Cyclic Hemiacetal) |
| Absent (unless hydrated) | Absent | Present & Strong (3200–3500 cm⁻¹, broad) | |
| Strong (1720–1740 cm⁻¹) | Strong (Ring-size dependent) | Weak or Absent (Solid: Absent; Solution: Weak ~1720 cm⁻¹) | |
| Fermi Doublet (2850 & 2750 cm⁻¹) | Absent | Weak/Absent (Only if ring opens) | |
| Weak/Absent | Strong (1150–1250 cm⁻¹) | Strong (1000–1150 cm⁻¹) | |
| Key Differentiator | Fermi Doublet + Strong C=O[3][4][5][6][7][8][9][10][11][12] | High Freq C=O + No O-H | Strong O-H + Weak/No C=O |
Deep Dive: Lactone Ring Size Effects
The shift in carbonyl frequency is the primary identifier for lactone ring size.
-
-Lactone (6-membered): Unstrained. Resembles acyclic esters.[6]
- : 1735 – 1750 cm⁻¹ [3]
-
-Lactone (5-membered): Moderate strain.
- : 1760 – 1780 cm⁻¹
-
-Lactone (4-membered): High strain.[13]
- : 1820 – 1840 cm⁻¹
Expert Insight: Conjugation (C=C double bond adjacent to C=O) lowers the frequency by ~30 cm⁻¹.[12] A conjugated
-lactone may appear at 1740 cm⁻¹, mimicking a saturated-lactone. Always check for stretches (1600–1680 cm⁻¹) to confirm.
Experimental Protocol: Distinguishing the Analytes
To ensure data integrity, follow this self-validating workflow.
Step 1: Sample Preparation
-
Solid State (Preferred for Lactols): Use ATR (Attenuated Total Reflectance) or KBr pellet. This preserves the cyclic hemiacetal structure, minimizing ring-opening.
-
Solution State: Use anhydrous dichloromethane (
) or Chloroform ( ). Avoid alcohols (methanol/ethanol) as they react with lactones/aldehydes to form acetals, destroying the diagnostic signals.
Step 2: The "3-Zone" Inspection
Scan the spectrum in this specific order to eliminate false positives.
-
Zone 1: The O-H Region (3600–3200 cm⁻¹)
-
Is there a broad trough?
-
YES: Likely Lactol . (Confirm with Zone 2).
-
NO: Likely Lactone or Aldehyde .
-
-
Zone 2: The Carbonyl Region (1850–1700 cm⁻¹)
-
Is there a strong, sharp peak?
-
NO (or very weak): Confirms Lactol (cyclic form).
-
YES: Check frequency.
-
1760 cm⁻¹: Strained Lactone (
or ). -
1720–1750 cm⁻¹: Aldehyde or
-Lactone .
-
-
-
Zone 3: The C-H Region (2850–2700 cm⁻¹)
-
Is there a distinct doublet (two peaks)?
-
YES (specifically ~2750 cm⁻¹): Confirms Aldehyde .
-
NO: Confirms Lactone (if C=O is present).[6]
-
Visualizing the Decision Logic
The following diagram illustrates the logical flow for identifying the functional group based on spectral features.
Caption: Logical decision tree for distinguishing Lactol, Lactone, and Aldehyde based on IR spectral zones.
Case Study: Glucose (Lactol) vs. Gluconolactone
To demonstrate the application:
-
Compound A (D-Glucose):
-
IR Data: Broad band at 3350 cm⁻¹ (O-H). Multiple strong bands 1000–1100 cm⁻¹ (C-O). No distinct peak at 1700–1750 cm⁻¹ in solid state.
-
-
Compound B (Glucono-
-lactone):-
IR Data: No broad O-H band (if dry). Strong, sharp peak at 1740 cm⁻¹ .
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[13] (Standard text for organic spectroscopy).
-
NIST Chemistry WebBook. Infrared Spectra of Organic Compounds. National Institute of Standards and Technology. Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]
-
Michigan State University (Reusch, W.). Infrared Spectroscopy: Aldehydes and Ketones. Virtual Textbook of Organic Chemistry. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. How can IR spectroscopy be used to distinguish between the follow... | Study Prep in Pearson+ [pearson.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. youtube.com [youtube.com]
Mass Spectrometry Fragmentation Pattern of Octahydroisobenzofuran-1-ol: A Technical Guide
The following guide details the mass spectrometry (MS) characterization of Octahydroisobenzofuran-1-ol , a bicyclic hemiacetal often encountered as a metabolic intermediate or synthetic impurity in the processing of isobenzofuran-core pharmaceuticals (e.g., Citalopram precursors) and fragrance materials.
Executive Summary
Octahydroisobenzofuran-1-ol (C₈H₁₄O₂, MW 142.19) presents a unique challenge in gas chromatography-mass spectrometry (GC-MS) due to its hemiacetal structure. Unlike simple alcohols, this compound exists in dynamic equilibrium with its open-chain tautomer, 2-(hydroxymethyl)cyclohexanecarbaldehyde.
In standard electron ionization (EI) sources, the underivatized molecule undergoes rapid thermal dehydration, often rendering the molecular ion (
Key Performance Indicators (KPIs) for Identification
| Feature | Underivatized (Direct) | TMS-Derivatized (Recommended) |
| Molecular Ion | Invisible/Trace ( | Distinct ( |
| Base Peak | ||
| Key Fragment | ||
| Stability | Low (Thermal Dehydration) | High (Thermally Stable) |
Structural Dynamics & Fragmentation Logic
To interpret the spectrum accurately, one must understand the lability of the C1-hydroxyl group. The hemiacetal functionality at position 1 is adjacent to the ring oxygen, facilitating ring-opening and water elimination.
The "Phantom" Molecular Ion (Underivatized)
When analyzing the native compound via GC-MS (EI, 70 eV), the following pathway dominates:
-
Thermal Dehydration: Inside the hot injector (250°C), the molecule loses water to form 1,3,3a,4,5,6,7,7a-octahydroisobenzofuran (or isomer) at
124. -
Fragmentation of the Dehydrated Species: The resulting ion (
124) fragments similarly to a cyclic ether/alkene, yielding hydrocarbon clusters at 95, 81, and 67.
The Stabilized Derivative (TMS)
Silylation caps the hydroxyl group, preventing ring opening and dehydration.
-
Target Mass:
214 ( mass shift). -
Mechanism: The TMS ether directs fragmentation via
-cleavage and silicon-stabilized cation formation.
Visualization of Fragmentation Pathways
The following diagram illustrates the competing pathways between the native thermal degradation and the stabilized TMS fragmentation.
Caption: Divergent pathways for native (red path) vs. derivatized (green path) analysis. Native forms degrade to m/z 124.
Comparative Analysis: Distinguishing Interferences
In drug development and metabolic profiling, this compound must be distinguished from its oxidized (lactone) and reduced (ether) analogs.
Comparison Table: Spectral Signatures
| Compound | Structure Type | MW | Dominant Ion (EI) | Distinguishing Feature |
| Octahydroisobenzofuran-1-ol | Hemiacetal | 142 | 124 | Absence of M+ 142; presence of 124. |
| Hexahydroisobenzofuran-1-one | Lactone | 140 | 140, 96 | Stable M+; Loss of CO₂ ( |
| Octahydroisobenzofuran | Cyclic Ether | 126 | 126, 81 | Stable M+; Strong molecular ion compared to alcohol. |
| 1,3-Dihydroisobenzofuran-1-ol | Aromatic Hemiacetal | 136 | 136, 118 | Aromatic series ( |
Diagnostic Insight:
If you observe a peak at
Experimental Protocols
Reagents & Standards
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous).
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).
Derivatization Workflow (Recommended)
This protocol ensures the detection of the intact molecular skeleton.
-
Aliquot: Transfer 50 µL of the sample extract into a GC vial.
-
Dry: Evaporate solvent under a gentle stream of nitrogen if water is present (water destroys BSTFA).
-
React: Add 50 µL of BSTFA + 1% TMCS and 50 µL of Pyridine (catalyst).
-
Incubate: Cap and heat at 60°C for 30 minutes .
-
Analyze: Inject 1 µL into the GC-MS (Split 1:10).
GC-MS Parameters
-
Inlet: 250°C.
-
Oven: 60°C (1 min) → 15°C/min → 300°C (5 min).
-
Source Temp: 230°C.
-
Scan Range:
40–350.
Data Interpretation (TMS Spectrum)
-
Look for
214 (Molecular Ion). -
Confirm with
199 ( , loss of methyl from TMS). -
Confirm with
75 (Dimethylsilanol rearrangement ion).
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Hexahydroisobenzofuran-1-one (Lactone Analog). NIST Standard Reference Database 1A v17. Link
-
PubChem. Octahydroisobenzofuran (Ether Analog) - Compound Summary. National Library of Medicine. Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.[1] (Source for TMS derivatization mass shifts).
-
BenchChem. Fragmentation of Cyclohexanone Derivatives. Technical Note 2025.[2] Link
Sources
Technical Guide: DIBAL-H vs. LiAlH4 for Lactone Reduction
Executive Summary: The Selectivity Bifurcation
In the reduction of lactones (cyclic esters), the choice between Diisobutylaluminum hydride (DIBAL-H) and Lithium Aluminum Hydride (LiAlH₄) is rarely a matter of preference—it is a matter of chemoselectivity.
-
Select LiAlH₄ when the objective is exhaustive reduction to the acyclic
-diol. This reagent acts as a "hydride sledgehammer," rapidly opening the ring through rigorous nucleophilic attack. -
Select DIBAL-H when the objective is partial reduction to the lactol (cyclic hemiacetal).[1] By exploiting the Lewis acidity of aluminum and cryostatic control (-78 °C), DIBAL-H stabilizes the tetrahedral intermediate, preventing ring opening until the hydrolytic workup.[1]
This guide details the mechanistic underpinnings, validated protocols, and critical workup strategies required to master these transformations.
Mechanistic Divergence
The functional difference between these reagents stems from their electronic nature: LiAlH₄ is a nucleophilic hydride source, while DIBAL-H functions primarily as an electrophilic reducing agent (Lewis Acid) in the initial step.
The Pathways[2]
-
LiAlH₄ Pathway: The aluminohydride anion (
) directly attacks the carbonyl carbon.[2] The resulting alkoxide is unstable and collapses, expelling the ring oxygen as a leaving group. A second hydride immediately reduces the resulting aldehyde to an alcohol. -
DIBAL-H Pathway: The neutral aluminum center coordinates to the carbonyl oxygen before hydride transfer.[3] At -78 °C, the resulting tetrahedral aluminate intermediate is stable and does not collapse to the aldehyde.[1] The ring remains closed until the acidic quench releases the hemiacetal (lactol).
Figure 1: Mechanistic bifurcation showing the stability of the DIBAL-H intermediate vs. the ring-opening cascade of LiAlH₄.
Experimental Protocols (SOPs)
Trustworthiness in the lab relies on reproducible systems. The following protocols are designed to be self-validating and safe.
Protocol A: Partial Reduction to Lactol (DIBAL-H)
Target: Synthesis of cyclic hemiacetals (e.g., carbohydrate derivatives).[1] Critical Parameter: Temperature control is non-negotiable.
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) under Argon. Add the lactone (1.0 equiv) and dissolve in anhydrous Toluene or DCM (0.1 M concentration).
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for thermal equilibration.
-
Addition: Add DIBAL-H (1.1 - 1.2 equiv, 1.0 M in toluene) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Do not let the internal temp rise above -70 °C.
-
Incubation: Stir at -78 °C for 1-2 hours. Monitor by TLC (quench a micro-aliquot in MeOH).
-
Quench (The Critical Step):
-
While still at -78 °C, add anhydrous Methanol (excess) dropwise to destroy residual hydride.
-
Remove the cooling bath and allow to warm to 0 °C.
-
-
Rochelle’s Salt Workup: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt).[4][5] The volume should be 10x the volume of DIBAL used.
-
Observation: The mixture will form a gelatinous white emulsion.
-
Action: Vigorously stir (1000 rpm) at room temperature for 1-3 hours until two clear layers separate.
-
-
Isolation: Separate layers. Extract aqueous phase with DCM.[6] Dry combined organics over Na₂SO₄ and concentrate.
Protocol B: Exhaustive Reduction to Diol (LiAlH₄)
Target: Synthesis of diols (ring opening). Critical Parameter: Safe quenching of aluminum salts.
-
Setup: Flame-dry a 3-neck RBF under Nitrogen. Suspend LiAlH₄ (2.5 equiv) in anhydrous THF or Et₂O.
-
Addition: Dissolve lactone (1.0 equiv) in THF. Add dropwise to the LiAlH₄ suspension at 0 °C. (Exothermic).
-
Reaction: Warm to Room Temperature (RT) or reflux if the substrate is sterically hindered. Stir until TLC indicates consumption of starting material (typically 1-4 hours).
-
Fieser Workup (n-n-3n Rule):
-
Cool to 0 °C.
-
For every n grams of LiAlH₄ used:
-
Add n mL water (Slowly! H₂ gas evolution).
-
Add n mL 15% NaOH solution.
-
Add 3n mL water.
-
-
-
Filtration: Warm to RT and stir for 15 minutes. The aluminum salts will form a granular white precipitate (sand-like). Filter through a Celite pad.[5][6][7] The filtrate contains your clean product.
Comparative Performance Data
The following table summarizes expected outcomes based on standard substrates (e.g.,
| Feature | DIBAL-H (Low Temp) | LiAlH₄ (Standard) |
| Primary Product | Lactol (Cyclic Hemiacetal) | Diol (Acyclic) |
| Mechanism | Electrophilic Coordination | Nucleophilic Attack |
| Stoichiometry | 1.0 - 1.2 equiv | 0.5 - 0.75 equiv (molar) / 2-3 equiv (hydride) |
| Solvent System | Toluene, DCM, Hexanes | THF, Diethyl Ether |
| Temperature | -78 °C (Strict) | 0 °C to Reflux |
| Workup Challenge | Aluminum Emulsions (Gel) | Pyrophoric Quench / Granular Precipitate |
| Typical Yield | 80 - 95% | 90 - 98% |
Decision Framework
Use this logic tree to determine the appropriate reagent for your synthetic route.
Figure 2: Decision matrix for selecting the reduction agent based on structural requirements.
Troubleshooting & Safety
Handling Aluminum Emulsions (DIBAL-H)
The most common failure mode with DIBAL-H is product loss during workup due to aluminum "jelly."
-
Solution: If Rochelle's salt is too slow, use the Fieser method modified for DIBAL : Dilute with ether, add 0.04 mL H₂O per mmol DIBAL, then 0.04 mL 15% NaOH, then 0.1 mL H₂O.[8] Add MgSO₄ and stir until granular.
Safety: Pyrophoric Hazards[10]
-
LiAlH₄: Reacts violently with water and protic solvents.[2][9] Ensure all glassware is oven-dried. Never add water to dry LiAlH₄ powder; always suspend in ether first.
-
DIBAL-H: Typically sold as 1.0 M solution.[5] Neat DIBAL is pyrophoric.[9] Solutions are flammable and water-reactive.[10]
References
-
Master Organic Chemistry. "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles." [Link]
-
University of Rochester. "Workup for Aluminum Hydride Reductions (The Fieser Workup)." Not Voodoo. [Link]
-
National Institutes of Health (PMC). "Reduction of Sugar Lactones to Hemiacetals." PMC797793. [Link]
-
Chemistry Stack Exchange. "Why is LiAlH4 a stronger reducing agent than DIBAL-H?" [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. quora.com [quora.com]
A Comparative Guide to the Characterization of Cis and Trans Octahydroisobenzofuran-1-ol Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a cornerstone of molecular design and synthesis. The octahydroisobenzofuran-1-ol ring system, a common motif in various natural products and pharmacologically active compounds, presents a classic challenge in stereochemical assignment. The fusion of the tetrahydrofuran and cyclohexane rings can result in two diastereomers: a cis-fused and a trans-fused isomer. The spatial arrangement of these rings profoundly influences the molecule's three-dimensional shape, polarity, and, consequently, its biological activity and physical properties.
This guide provides an in-depth technical comparison of the cis and trans isomers of octahydroisobenzofuran-1-ol. We will delve into a plausible synthetic and separation strategy, followed by a detailed analysis of the expected spectroscopic differences that enable their unambiguous differentiation. The experimental data presented herein is a synthesis of established principles and data from analogous systems, providing a robust framework for researchers working with this and similar bicyclic structures.
I. Synthesis and Isomer Separation
The synthesis of octahydroisobenzofuran-1-ol isomers typically commences with a precursor that allows for the establishment of the fused ring system, followed by the introduction of the hydroxyl group. A common and efficient route involves the hydrogenation of phthalic anhydride to yield hexahydrophthalide, which is then reduced to the target alcohol.
Experimental Protocol: Synthesis of a Mixture of Cis and Trans Octahydroisobenzofuran-1-ol
-
Hydrogenation of Phthalic Anhydride: Phthalic anhydride is subjected to catalytic hydrogenation to produce a mixture of cis- and trans-hexahydrophthalide. The cis isomer is often the major product under many conditions.[1][2]
-
Reaction: Phthalic anhydride is dissolved in a suitable solvent (e.g., acetic acid) and hydrogenated over a catalyst such as rhodium on alumina or palladium on carbon at elevated pressure and temperature.[3]
-
Rationale: The hydrogenation of the aromatic ring is a well-established procedure. The stereochemical outcome of the ring fusion is influenced by the catalyst and reaction conditions.
-
-
Reduction of Hexahydrophthalide: The resulting mixture of hexahydrophthalide isomers is then reduced to the corresponding octahydroisobenzofuran-1-ol isomers.
-
Reaction: The hexahydrophthalide mixture is treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent like diethyl ether or methanol.[4][5][6] LiAlH₄ is a potent reducing agent capable of reducing lactones to diols, which in this case would be the desired hemiacetal (the cyclic form of the hydroxy aldehyde).[6] Sodium borohydride is a milder reducing agent and may also be effective.[4][7]
-
Causality: The hydride from the reducing agent attacks the carbonyl carbon of the lactone, leading to the formation of the hemiacetal, which is the octahydroisobenzofuran-1-ol. The stereochemistry at the newly formed carbinol center (C1) will depend on the direction of hydride attack, which can be influenced by the stereochemistry of the ring fusion.
-
Caption: Synthetic workflow for octahydroisobenzofuran-1-ol isomers.
Experimental Protocol: Separation of Cis and Trans Isomers
The separation of the cis and trans diastereomers can be achieved using standard chromatographic techniques.
-
Column Chromatography:
-
Method: The crude mixture of isomers is subjected to flash column chromatography on silica gel.
-
Eluent System: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically employed.
-
Principle: The two diastereomers will have different polarities and, therefore, different affinities for the stationary phase (silica gel) and the mobile phase. This difference in interaction leads to their separation. Generally, the more polar isomer will have a lower Rf value and elute later. The relative polarity will depend on the overall shape of the molecule and the exposure of the hydroxyl group.
-
II. Spectroscopic Characterization and Comparative Analysis
The definitive identification of the cis and trans isomers relies on a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
A. ¹H and ¹³C NMR Spectroscopy: The Definitive Tools
NMR spectroscopy provides a wealth of information about the connectivity and stereochemistry of a molecule. For the cis and trans isomers of octahydroisobenzofuran-1-ol, key differences are expected in chemical shifts and, most importantly, in proton-proton coupling constants.[8][9]
Predicted ¹H and ¹³C NMR Data for Cis vs. Trans Octahydroisobenzofuran-1-ol
| Parameter | Cis Isomer (Predicted) | Trans Isomer (Predicted) | Key Differentiating Feature |
| ¹H NMR | |||
| H-1 Chemical Shift (δ) | ~5.2-5.4 ppm | ~5.1-5.3 ppm | The chemical shift of the anomeric proton (H-1) will be sensitive to the overall conformation. |
| Bridgehead Protons (H-3a, H-7a) | Broader multiplet | Sharper multiplet | The rigidity of the trans-fused system often leads to more defined signals. |
| ³J(H-3a, H-7a) Coupling Constant | ~5-8 Hz | ~8-12 Hz | This is the most reliable diagnostic feature. The dihedral angle between the bridgehead protons in the more rigid trans-fused system is expected to be larger, leading to a larger coupling constant according to the Karplus relationship.[8][10] |
| ¹³C NMR | |||
| C-1 Chemical Shift (δ) | ~98-102 ppm | ~95-99 ppm | The chemical shift of the anomeric carbon is influenced by the stereochemistry. |
| Bridgehead Carbons (C-3a, C-7a) | More shielded | More deshielded | The more sterically congested cis-fused ring system may exhibit upfield shifts due to the gamma-gauche effect.[11] |
| Other Ring Carbons | Generally more shielded | Generally more deshielded | Steric compression in the cis isomer can lead to upfield shifts for other ring carbons as well. |
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY):
A 2D NOESY experiment can provide definitive proof of the cis ring fusion.[12][13][14][15][16]
-
Expected Observation: In the cis isomer, a cross-peak should be observed between at least one of the bridgehead protons (H-3a or H-7a) and protons on the adjacent ring that are spatially close due to the folded nature of the molecule. In the more linear trans isomer, such through-space correlations between protons on opposite sides of the ring system would be absent.
Caption: Key NMR differentiators for cis and trans isomers.
B. Infrared (IR) Spectroscopy
While less definitive than NMR for stereochemical assignment, IR spectroscopy can provide valuable information about the functional groups present and subtle differences in the molecular environment.[17]
Predicted IR Spectral Data
| Vibrational Mode | Cis Isomer (Predicted Wavenumber, cm⁻¹) | Trans Isomer (Predicted Wavenumber, cm⁻¹) | Observations |
| O-H Stretch | ~3400 (broad) | ~3400 (broad) | The broadness is due to hydrogen bonding. The exact position and shape might differ slightly due to differences in intermolecular hydrogen bonding capabilities.[14][16] |
| C-H Stretch (alkane) | 2850-2960 | 2850-2960 | Typical for saturated ring systems. |
| C-O Stretch | ~1050-1150 | ~1050-1150 | The exact frequency of the C-O stretch in cyclic ethers and alcohols can be sensitive to the ring strain and conformation, potentially offering a minor distinguishing feature.[4][5] |
| Fingerprint Region | < 1400 | < 1400 | Subtle differences in the pattern of peaks in this region are expected due to the different overall symmetry and vibrational modes of the two isomers. |
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the cis and trans isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) may differ due to their different stereochemistry and stability of the resulting fragment ions.[18][19]
Predicted Mass Spectrometry Fragmentation
| Fragmentation Pathway | Cis Isomer | Trans Isomer | Rationale |
| Molecular Ion (M⁺) | Likely less abundant | Likely more abundant | The more strained cis isomer may undergo fragmentation more readily, leading to a less intense molecular ion peak. |
| Loss of H₂O (M-18) | Common | Common | Dehydration is a common fragmentation pathway for alcohols.[19] |
| α-Cleavage | Characteristic fragments | Characteristic fragments | Cleavage of the C-C bond adjacent to the ether oxygen is a typical fragmentation for cyclic ethers.[20] |
| Ring Opening/Cleavage | Potentially different relative intensities of fragments | Potentially different relative intensities of fragments | The stereochemistry can influence the pathways of ring opening and subsequent fragmentation, leading to different relative abundances of certain fragment ions. |
III. Thermodynamic Stability
The relative thermodynamic stability of the cis and trans isomers of fused ring systems is a topic of considerable interest. In the case of decalin, a purely carbocyclic analogue, the trans isomer is more stable than the cis isomer due to the absence of gauche-butane interactions present in the cis form.[21]
For hydrindanone systems, which are more analogous to octahydroisobenzofuran, the relative stability can be influenced by the position of substituents.[22] In many cases, the cis-fused system is more stable.[22][23] For octahydroisobenzofuran-1-ol, the presence of the heteroatom and the hydroxyl group will also play a role. Computational modeling would be a valuable tool to definitively determine the relative stabilities of the two isomers. Generally, acyclic trans isomers are more stable than their cis counterparts due to reduced steric strain.[17][24][25]
IV. Conclusion
The unambiguous characterization of the cis and trans isomers of octahydroisobenzofuran-1-ol is crucial for their application in research and development. While their synthesis yields a mixture of both diastereomers, they can be effectively separated by standard chromatographic methods. The most powerful technique for their differentiation is NMR spectroscopy, with the magnitude of the coupling constant between the bridgehead protons serving as a definitive diagnostic tool. Further confirmation can be obtained from NOESY experiments. IR and mass spectrometry provide complementary data that support the structural assignments. A thorough understanding of these characterization techniques and the underlying principles of stereochemistry is essential for any scientist working with these and other complex cyclic molecules.
References
- Rotavera, D. et al. (2020). Fragmentation Mechanisms from Electron-Impact Ionization of Complex Cyclic Ethers Formed in Combustion.
- Li, Y., Hu, Y., & Zhang, S. (2013). Dual role of Allylsamarium Bromide as Grignard Reagent and a Single Electron Transfer Reagent in the One-Pot Synthesis of Terminal Olefins.
- Scribd. Mass Spectrometry of Alcohols and Ethers.
- Slideshare. Msc alcohols, phenols, ethers.
- Journal of Organic Chemistry. (2020).
- Google Patents.
- Harada, N. (2016).
- Chemistry Steps. (2025). Mass Spectrometry of Alcohols.
- Akindele, T. et al. (2005). Stereoselective synthesis of the octahydroisobenzofuran skeleton of the eunicellins. Tetrahedron Letters.
- TCI Chemicals.
- Semantic Scholar.
- McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.
- ResearchGate. (n.d.). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures.
- Chemwise. (2023). Cis or Trans?
- Royal Society of Chemistry. Stereoselective [4+2] cycloadditions of 1,4-dihydro-1,4-epoxynaphthalene and isobenzofuran.
- ResearchGate. (2014). How to distinguish the stereoisomers of bicyclo[3.3.0]octane, for example cis- and trans-ones?
- ChemicalBook. cis-Hexahydrophthalic acid(610-09-3) 1H NMR spectrum.
- Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
- Chemical Instrumentation Facility, Iowa St
- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.
- International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- Kobayashi, K., & Shik, K. (2007). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Quora. (2017). Is the trans form more stable than the cis form?
- Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?
- Slideshare. To synthesize Phthalic Anhydride from Phthalic acid_Organic chemistry.pdf.
- Scientific Research Publishing. (2014). TsOH·H2O-Catalyzed Friedel-Crafts of Indoles of 3-Hydroxyisobenzofuran-1(3H)-One with Indoles: Highly Synthesis of 3-Indolyl-Substituted Phthalides.
- Molecules. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.
- Benchchem. (2025). Differentiating Geometric Isomers: A Comparative Guide to NMR Techniques for cis- and trans-1,2-Diiodoethylene Analysis.
- NileRed. (2015). How to make Phthalic acid and Phthalic Anhydride. YouTube.
- Google Patents. CN105524032A - Method for producing isobenzofuran-1 (3H) -one compound.
- Krawczyk, E., & Peczyńska-Czoch, W. (2005). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry.
- Chemistry Stack Exchange. (2013). Why does NaBH4 reduce double bonds conjugated to carbonyl groups, while LiAlH4 does not?
- Molecules. (n.d.). Relative Stability of Cis- and Trans-Hydrindanones.
- Ashenhurst, J. (2014). Fused Rings: Cis and Trans Decalin. Master Organic Chemistry.
- Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties.
- Benchchem. (2025). Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers.
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Spectroscopic Identification of Impurities in Lurasidone Synthesis: A Comparative Technical Guide
Executive Summary & Core Directive
Objective: To provide a scientifically rigorous comparison of spectroscopic techniques for identifying process-related impurities and degradation products in Lurasidone Hydrochloride synthesis.
The Challenge: Lurasidone possesses a complex structure containing a rigid norbornane-type imide scaffold and a piperazinyl-benzisothiazole moiety. This structural complexity generates stereochemical isomers (endo/exo, cis/trans) and specific genotoxic impurities (e.g., 3-(1-piperazinyl)-1,2-benzisothiazole) that routine HPLC-UV cannot definitively characterize.
The Solution: This guide advocates for a tiered analytical strategy:
-
LC-MS/MS (Triple Quad) for trace quantification of genotoxic impurities.
-
LC-Q-TOF/Orbitrap for de novo structural elucidation of unknown degradants.
-
2D-NMR (NOESY/COSY) for absolute stereochemical assignment.
Synthesis Pathway & Impurity Origins
Understanding the synthesis is prerequisite to predicting the impurity profile. The commercial route typically involves the nucleophilic substitution of a mesylate intermediate by a piperazine derivative.
Graphviz Visualization: Synthesis & Impurity Map
The following diagram maps the standard synthesis pathway and the entry points for critical impurities.
Caption: Figure 1. Lurasidone synthesis pathway highlighting the origin of genotoxic PBI residues, stereochemical by-products, and oxidative degradants.
Comparative Analysis of Spectroscopic Techniques
This section evaluates the three primary pillars of impurity identification.
Technique A: HPLC-UV (PDA)
-
Role: Routine Quality Control (QC) & Assay.
-
Mechanism: Separation based on hydrophobicity (C18) followed by UV absorption (typically 230 nm).
-
Expert Insight: While robust for quantifying known impurities with established Relative Response Factors (RRF), HPLC-UV is blind to co-eluting isomers and lacks the specificity to identify new peaks appearing during stability studies. It cannot distinguish between lurasidone and its stereoisomers effectively without specialized chiral columns.
Technique B: LC-MS/MS (Q-TOF / Orbitrap)
-
Role: Unknown Identification & Trace Genotoxic Screening.
-
Mechanism: High-resolution mass spectrometry (HRMS) provides exact mass (<5 ppm error) and fragmentation patterns (MS2).
-
Expert Insight: This is the gold standard for "Impurity Profiling."
-
Why it works: Lurasidone forms a distinct protonated molecular ion
. Fragmentation typically cleaves the piperazine-imide bond, allowing you to localize modifications (e.g., oxidation) to either the benzisothiazole ring or the norbornane scaffold. -
Critical Application: Detection of PBI (3-(1-piperazinyl)-1,2-benzisothiazole) . PBI is a potential genotoxic impurity (PGI). LC-MS/MS in MRM mode is required to reach the ppm-level detection limits (LOD) required by regulatory bodies, which UV cannot achieve.
-
Technique C: NMR (1D & 2D)
-
Role: Definitive Structural & Stereochemical Elucidation.
-
Mechanism: Interaction of nuclear spins in a magnetic field.
-
Expert Insight: MS tells you what the mass is; NMR tells you where the atoms are in space.
-
The "Lurasidone Problem": The norbornane ring system is rigid. Isomeric impurities often have identical mass and very similar fragmentation patterns.
-
The Solution: NOESY (Nuclear Overhauser Effect Spectroscopy) is the only way to definitively distinguish between endo- and exo- isomers or confirm the trans- configuration of the cyclohexane linker by observing through-space proton interactions.
-
Summary Comparison Table
| Feature | HPLC-UV (PDA) | LC-MS/MS (HRMS) | NMR (600 MHz+) |
| Primary Use | Routine QC, Assay | Impurity ID, Genotoxic Screening | Stereochemistry, Structure Confirmation |
| Sensitivity | Moderate ( | High (ppb/ppm levels) | Low ( |
| Specificity | Low (Retention time only) | High (Exact Mass + Frag) | Very High (Atom connectivity) |
| Isomer Resolution | Poor (unless chiral column) | Moderate (if chromatographically separated) | Excellent (NOESY/ROESY) |
| Throughput | High | Medium | Low |
| Cost | Low | High | Very High |
Detailed Experimental Protocols
These protocols are designed to be self-validating. Ensure system suitability before running samples.
Protocol 1: Trace Analysis of Genotoxic Impurity (PBI) via LC-MS/MS
Objective: Quantify 3-(1-piperazinyl)-1,2-benzisothiazole (PBI) at ppm levels.
1. Instrumentation:
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).
-
Column: Hypersil BDS C18 (
, ) or equivalent.
2. Chromatographic Conditions:
-
Mobile Phase A:
Ammonium Acetate (pH 5.5). -
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate:
. -
Gradient: Isocratic 70:30 (A:B) or shallow gradient if separating from matrix.
3. Mass Spectrometry Parameters (ESI Positive):
-
Source Temp:
. -
Mode: MRM (Multiple Reaction Monitoring).[2]
-
Transitions:
4. Validation Criteria:
-
Linearity:
to relative to drug substance. -
S/N Ratio:
at Limit of Quantitation (LOQ).
Protocol 2: Structural Elucidation of Unknowns via LC-Q-TOF
Objective: Identify oxidative degradants (e.g., N-oxides).
1. Instrumentation:
-
System: Agilent 1290 Infinity II coupled to 6545 Q-TOF.
-
Column: Poroshell 120 Bonus-RP C18 (
, ).[4] Note: Bonus-RP provides unique selectivity for polar degradants compared to standard C18.
2. Method:
-
Mobile Phase: Gradient elution of
Ammonium Formate (aq) and Methanol. -
Gradient: 5% MeOH to 90% MeOH over 20 mins.
-
MS Mode: Auto-MS/MS. Collect precursor ions (
) and trigger fragmentation on top 3 most intense ions.
3. Data Analysis Workflow:
-
Extract Ion Chromatogram (EIC) for theoretical degradant masses (
for N-oxides). -
Compare MS2 spectra:
-
If fragment
shifts to , oxidation is on the benzisothiazole/piperazine ring. -
If fragment
remains unchanged, oxidation is on the norbornane/cyclohexane scaffold.
-
Analytical Decision Tree (Graphviz)
This diagram guides the researcher on which technique to deploy based on the analytical problem.
Caption: Figure 2. Decision tree for selecting the appropriate spectroscopic method based on impurity concentration and classification.
References
-
Siddig, O., et al. (2024).[4] "Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques." Journal of Pharmaceutical and Biomedical Analysis.
-
Moniruzzaman, M., et al. (2019). "Development of a Method for Quantification of Two Genotoxic Impurities in Lurasidone Using LC-MS/MS." Journal of Chemical Technology and Metallurgy.
-
Talluri, M.V.N., et al. (2015). "Structural characterization of alkaline and oxidative stressed degradation products of lurasidone using LC/ESI/QTOF/MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
-
ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.
-
Piramal Enterprises Ltd. (2016).[3][6] "Improved process for the preparation of lurasidone and its intermediate."[7][8][9] Patent WO2016110798.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Nitrosamine Impurities in Lurasidone Hydrochloride Using APCI-LC-MS/MS in MRM Mode for Regulatory Compliance and Stability Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Improved Process For The Preparation Of Lurasidone And Its [quickcompany.in]
- 4. scribd.com [scribd.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation method of intermediate of lurasidone - Eureka | Patsnap [eureka.patsnap.com]
- 9. WO2017154021A1 - An improved process for the preparation of lurasidone base and its salt - Google Patents [patents.google.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Octahydroisobenzofuran-1-ol
The disposal of any chemical waste is governed by stringent regulations, such as those set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] These regulations prohibit the disposal of chemical waste into regular trash or sewer systems.[1][2][3] Therefore, all chemical waste, including Octahydroisobenzofuran-1-ol, must be managed through a licensed hazardous waste program.[3][4]
Part 1: Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Octahydroisobenzofuran-1-ol is comprised of a cyclic ether and an alcohol.
Cyclic Ethers: Ethers are known for their flammability and their tendency to form explosive peroxides upon exposure to air and light.[5][6][7][8] Cyclic ethers, in particular, can be prone to forming these unstable peroxides.[7] While halogen substitutions can reduce flammability and peroxide formation in some ethers, this is not applicable to Octahydroisobenzofuran-1-ol.[6] Vapors from ethers can be heavier than air and may travel to an ignition source.[8]
Alcohols: Alcohols, particularly those with lower molecular weights, are flammable.[9] Improper disposal of alcohols can pose fire hazards and contaminate groundwater.[9]
Given these characteristics, Octahydroisobenzofuran-1-ol should be treated as a flammable and potentially peroxide-forming hazardous waste.
Data Table: Hazard Profile of Related Compounds
| Functional Group | Key Hazards | Relevant Compounds for Analogy |
| Cyclic Ether | Flammability, Peroxide Formation, Potential for Explosive Residues | Tetrahydrofuran (THF), Dioxane |
| Alcohol | Flammability, Environmental Toxicity | Isopropyl Alcohol, Ethanol |
Part 2: Personal Protective Equipment (PPE) and Spill Management
Proper PPE is non-negotiable when handling chemical waste. For Octahydroisobenzofuran-1-ol, the following should be worn:
-
Eye Protection: Chemical splash goggles are essential.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]
In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[10]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for chemical waste disposal is "cradle-to-grave" management, ensuring the waste is handled safely from generation to final disposal.[3]
Step 1: Waste Segregation
-
Do not mix Octahydroisobenzofuran-1-ol with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently.[1][10]
-
Keep it separate from strong oxidizing agents.
Step 2: Container Selection and Labeling
-
Choose a container that is chemically compatible with Octahydroisobenzofuran-1-ol. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition with a secure, leak-proof lid.[1][10]
-
The container must be clearly labeled as "HAZARDOUS WASTE".[10] The label must include:
Step 3: Waste Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[10]
-
The SAA must be under the control of the laboratory personnel.[10]
-
Keep the container closed at all times except when adding waste.[10][11] Do not leave a funnel in the container.[10]
-
Store the container in a cool, well-ventilated area, away from heat, sparks, or open flames.[12]
Step 4: Arranging for Disposal
-
Once the container is nearly full (around 90%), or if it has been in storage for a period approaching your institution's limit (often six months for academic labs), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[1][10]
-
Complete any required waste pickup forms, providing accurate and complete information about the contents of the container.[4]
Step 5: Empty Container Disposal
-
An empty container that held Octahydroisobenzofuran-1-ol must also be managed as hazardous waste unless properly decontaminated.[11]
-
For a container to be considered "empty" by the EPA, all possible contents must be removed.
-
For acutely hazardous waste, the container must be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.[11] While Octahydroisobenzofuran-1-ol is not specifically listed as an acute hazardous waste, it is best practice to follow this procedure due to the potential for peroxide formation.
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Octahydroisobenzofuran-1-ol.
Caption: Decision workflow for the safe disposal of Octahydroisobenzofuran-1-ol.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
-
Hazard evaluation for oxidation of cyclic ethers - ResearchGate. (n.d.). Retrieved from [Link]
-
How to Dispose of Liquor and Denatured Alcohol Safely - Earth911. (2025, February 25). Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from [Link]
-
Safe and Responsible Ways to Dispose of Rubbing Alcohol - Oreate AI Blog. (2026, January 20). Retrieved from [Link]
-
How to safely dispose of 99% isopropyl alcohol : r/chemistry - Reddit. (2024, December 6). Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. (n.d.). Retrieved from [Link]
-
Appendix I - Hazards Of Functional Groups | Environment, Health and Safety. (n.d.). Retrieved from [Link]
-
Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). Retrieved from [Link]
-
Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15). Retrieved from [Link]
-
How to dispose of alcohol: A guide for businesses | Shapiro. (2026, January 26). Retrieved from [Link]
-
How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
Octahydroisobenzofuran | C8H14O | CID 549024 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
What are the dangers of ether? - Quora. (2017, May 17). Retrieved from [Link]
-
Ethers | Health & Safety | Health and Safety Department. (2024, July 22). Retrieved from [Link]
-
(PDF) CYCLIC ETHERS AND THEIR USE - ResearchGate. (2025, July 4). Retrieved from [Link]
-
SAFETY DATA SHEET - Chem Service. (2015, November 26). Retrieved from [Link]
-
Safety data sheet - Otto Chemie. (n.d.). Retrieved from [Link]
-
octahydro-2-benzofuran - C8H14O, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved from [Link]
-
1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem. (n.d.). Retrieved from [Link]
-
CAS No : 4743-54-8 | Product Name : Octahydroisobenzofuran | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
1,3-DIHYDROISOBENZOFURAN-1-OL | CAS#:59868-79-0 | Chemsrc. (2025, August 22). Retrieved from [Link]
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. mlienvironmental.com [mlienvironmental.com]
- 3. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. researchgate.net [researchgate.net]
- 6. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 7. quora.com [quora.com]
- 8. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 9. earth911.com [earth911.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. vumc.org [vumc.org]
- 12. shapiroe.com [shapiroe.com]
Personal Protective Equipment (PPE) & Safety Logistics: Octahydroisobenzofuran-1-ol
[1][2]
Executive Safety Summary
Octahydroisobenzofuran-1-ol (often encountered as a bicyclic hemiacetal intermediate in pharmaceutical synthesis) presents a specific set of risks associated with cyclic ethers and hemiacetal-aldehyde equilibrium .
While often stable as a solid or viscous liquid, this compound can exhibit reactivity profiles similar to its parent hexahydrophthalaldehyde or related benzofurans.[1] As a Senior Application Scientist, I strongly advise treating this material as a Category 2 Irritant and a potential Sensitizer due to the possibility of ring-opening to reactive aldehyde species in solution.[1]
Core Hazard Profile (GHS Classification Estimates)
Critical Risk Assessment & Engineering Controls
Before donning PPE, you must validate your engineering controls.[1] PPE is the last line of defense, not the first.
The "Hemiacetal Equilibrium" Risk
Mechanistically, Octahydroisobenzofuran-1-ol can exist in equilibrium with its open-chain hydroxy-aldehyde form.[4][1] Aldehydes are known sensitizers.[1]
-
Implication: Do not rely solely on volatility data for the cyclic form. Assume the presence of trace aldehydes which have lower odor thresholds and higher sensitization potential.[1]
Engineering Control Standards
| Operation | Required Control | Rationale |
| Weighing/Solids Handling | Class II Biosafety Cabinet or Chemical Fume Hood | Prevents inhalation of dust/fines.[4][1] Hemiacetals can be hygroscopic; humidity control prevents degradation.[1] |
| Solubilization/Synthesis | Chemical Fume Hood (Face velocity: 80-100 fpm) | Mitigates solvent vapors and potential aldehyde off-gassing upon heating or acid catalysis.[4][1] |
| Scale-up (>50g) | Local Exhaust Ventilation (LEV) + Blast Shield | Higher quantities increase the risk of exothermic decomposition if treated with strong acids.[4][1] |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Barrier Analysis approach.[1] We select materials based on permeation resistance to both the solute (Octahydroisobenzofuran-1-ol) and the likely carrier solvents (DCM, THF, or Ethyl Acetate).[4][1]
Hand Protection: Permeation Logic[1][2]
-
Standard Nitrile (0.11 mm): Acceptable only for incidental splash protection when handling the neat solid.[1]
-
High-Risk Solvent Carriers: If the compound is dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF) , standard nitrile degrades in <2 minutes.[4][1]
Recommendation: Use the "Double-Glove" Protocol for all solution-phase handling.
| PPE Component | Specification | Operational Logic |
| Primary Glove (Inner) | Nitrile (4 mil / 0.10mm) | Provides tactile sensitivity and a clean inner layer.[4][1] |
| Barrier Glove (Outer) | Nitrile (8 mil) OR Silver Shield® (Laminate) | 8 mil Nitrile: For alcohols/ethyl acetate solutions.Laminate: MANDATORY for DCM/THF solutions.[1] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient.[1] Hemiacetals are viscous; splashes adhere to skin/eyes, increasing contact time.[1] |
| Respiratory | Half-Face Respirator w/ OV/P100 Cartridges | Trigger: Only required if working outside a fume hood (e.g., spill cleanup).[4][1] Filters Organic Vapors (OV) and Particulates (P100).[1] |
| Body | Poly-cotton Lab Coat (High button) | Standard protection.[4][1] Use a Tyvek® apron if handling >1L volumes.[1] |
Visualizing the PPE Decision Process
The following logic gate ensures you select the correct barrier based on the state of the chemical.
Caption: PPE Selection Decision Tree based on physical state and carrier solvent aggression.
Operational Protocols
A. Weighing & Transfer (Solid State)[2]
-
Static Control: Bicyclic ethers can be static-prone.[4][1] Use an anti-static gun if the powder flies.[1]
-
Tooling: Use disposable polypropylene spatulas. Avoid metal if using acidic conditions immediately after, as trace metal can catalyze ring opening.[1]
-
Decontamination: Wipe the balance area with a 10% soap/water solution , followed by ethanol.[1] Note: Ethanol alone may smear the hemiacetal; surfactant lifts it first.[4]
B. Spill Response (Emergency Logistics)
In the event of a spill (>10 mL or >5 g), execute the C-N-D Protocol (Contain, Neutralize, Dispose).[1]
Pre-requisite: Spill kit must contain Vermiculite or Universal Absorbent Pads .[1]
-
PPE Upgrade: Don Silver Shield gloves and a Respirator (if outside hood).[1]
-
Contain: Encircle the spill with absorbent socks.[1]
-
Absorb: Cover liquid with vermiculite.
-
Clean: Scoop into a wide-mouth jar. DO NOT SEAL TIGHTLY immediately (allow off-gassing).[4][1]
-
Wash: Scrub surface with soapy water.[1]
Spill Response Workflow
Caption: C-N-D Protocol flow for minor vs. major spills.
Waste Disposal & Deactivation
Octahydroisobenzofuran-1-ol must be segregated from oxidizers.[4][1]
-
Stream: Organic Waste (Non-Halogenated, unless in DCM).[1]
-
Labeling: Must be labeled "Contains Cyclic Ethers/Hemiacetals - Potential Irritant."[4][1]
-
Container: High-Density Polyethylene (HDPE) or Glass.[4][1] Avoid metal containers for long-term storage of waste to prevent catalytic decomposition.[4][1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]1]
-
PubChem. (n.d.).[1] Compound Summary: Octahydroisobenzofuran (Related Structure). National Library of Medicine.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] United States Department of Labor.[1] [Link]1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
